molecular formula C11H13FN2O3 B1346397 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol CAS No. 942474-44-4

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Numéro de catalogue: B1346397
Numéro CAS: 942474-44-4
Poids moléculaire: 240.23 g/mol
Clé InChI: UOPYYFRFTXJMNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS 858956-08-8) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidin-4-ol scaffold linked to a fluorinated nitrophenyl group, a structure commonly associated with bioactive molecules. Its primary research application is as a key precursor or building block in the synthesis of more complex compounds, particularly those targeting protein kinases. Supplier literature indicates its use in the development of potent and selective inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway, specifically the PI3Kα isoform. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Research publications have explored structurally related piperidine derivatives as potent anticancer agents, underscoring the value of this chemical scaffold. The presence of the 4-fluoro-2-nitrophenyl moiety offers versatile sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR). The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the nitro group serves as a handle for synthetic elaboration into other functional groups like amines. This compound is intended for use in laboratory research to investigate novel therapeutic agents, primarily in the fields of oncology and signal transduction. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant material safety data sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPYYFRFTXJMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties, a validated synthesis protocol, and the potential applications of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, a compound of significant interest in medicinal chemistry and drug discovery. As a key building block, its unique structural features—a fluorinated nitrophenyl group attached to a piperidinol scaffold—offer a compelling platform for developing novel therapeutic agents.

Molecular and Physicochemical Profile

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS Number: 942474-44-4) is a multifaceted molecule designed for versatility in synthetic applications. The strategic placement of a fluorine atom and a nitro group on the phenyl ring significantly influences the compound's electronic properties, reactivity, and metabolic stability, making it a valuable intermediate for library synthesis in drug discovery programs.[1][2][3]

Key Properties Summary

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models. The data presented below is a combination of information from analogous structures and predicted values to provide a reliable profile for experimental planning.

PropertyValueSource/Analogy
CAS Number 942474-44-4
Molecular Formula C₁₁H₁₃FN₂O₃Calculated
Molecular Weight 240.23 g/mol Calculated
Appearance Expected to be a solid at room temperature.Based on analogs like 1-(4-Fluoro-2-nitrophenyl)piperidine which is a solid.[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on the general solubility of substituted phenylpiperidines.
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.Standard practice for chemical intermediates.[4][5]

Synthesis and Mechanism: A Protocol for the Bench

The most direct and reliable method for synthesizing 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is fundamental in medicinal chemistry for creating C-N bonds.

The rationale for this synthetic approach is based on the high electrophilicity of the carbon atom attached to the fluorine in the 1,4-difluoro-2-nitrobenzene starting material. The electron-withdrawing effect of the adjacent nitro group significantly activates the aromatic ring for nucleophilic attack by the secondary amine of piperidin-4-ol. The fluorine atom at the C1 position is a good leaving group, facilitating the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a robust, step-by-step methodology for the synthesis of the title compound.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperidin-4-ol[6][7]

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in DMSO (5-10 mL per gram of piperidin-4-ol) in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).

  • Addition of Electrophile: Add 1,4-difluoro-2-nitrobenzene (1.0-1.2 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Piperidin-4-ol 1,4-Difluoro-2-nitrobenzene K₂CO₃, DMSO reaction SₙAr Reaction (80-100 °C, 4-12h) reagents->reaction 1. Mix & Heat workup Aqueous Work-up & Extraction (EtOAc) reaction->workup 2. Quench & Extract purification Silica Gel Chromatography workup->purification 3. Concentrate & Purify product 1-(4-Fluoro-2-nitrophenyl) -piperidin-4-ol purification->product 4. Isolate

Sources

Comprehensive NMR Spectroscopy Analysis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted N-aryl piperidines is a critical phase in preclinical drug development. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS: 942474-44-4) presents a unique analytical challenge due to the complex interplay of steric hindrance, conformational dynamics, and multinuclear spin-spin coupling. This whitepaper provides an in-depth, self-validating methodology for the acquisition and interpretation of 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) data for this compound. By mapping the electronic effects of the fluoro-nitroaryl moiety onto the piperidine scaffold, this guide establishes a robust framework for spectral validation.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the NMR acquisition must function as a self-validating system. The protocol below embeds internal checks—such as stoichiometric integration and multiplet resolution—to guarantee that the resulting spectra accurately reflect the target molecule without artifactual distortion.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration Dissolve 15–20 mg of highly pure 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.03% v/v tetramethylsilane (TMS) to serve as an internal zero-point reference. Filter the solution through a glass wool plug into a precision 5 mm NMR tube. Validation Check: The absence of particulate matter ensures optimal magnetic field homogeneity, which is critical for resolving fine 19 F- 1 H scalar couplings.

Step 2: Probe Tuning, Matching, and Shimming Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the broadband probe specifically for 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) resonance frequencies. Execute automated gradient shimming (Z0–Z5) followed by manual fine-tuning on the deuterium lock signal. Validation Check: Shimming is successful only when the TMS reference peak exhibits a line width at half height ( W1/2​ ) of < 0.5 Hz.

Step 3: Pulse Sequence Execution

  • 1 H NMR: Apply a 30° excitation pulse, 2.5 s acquisition time, and a 2 s relaxation delay ( D1​ ) for 16 scans. The D1​ must exceed 5×T1​ of the slowest relaxing proton to ensure quantitative integration.

  • 13 C NMR: Utilize a 1 H-decoupled sequence (WALTZ-16 composite pulse), 30° pulse angle, 1.5 s acquisition time, and 2 s D1​ for 1024 scans.

  • 19 F NMR: Acquire both 1 H-coupled and 1 H-decoupled spectra using a 1.0 s acquisition time and 1 s D1​ for 64 scans.

Step 4: Data Processing & Stoichiometric Verification Apply a zero-filling factor of 2 and an exponential window function (line broadening: 0.3 Hz for 1 H, 1.0 Hz for 13 C/ 19 F) prior to Fourier transformation. Validation Check: Post-phasing and baseline correction, the total integral of the 1 H spectrum must equal exactly 13 protons, confirming the formula C 11​ H 13​ FN 2​ O 3​ .

NMR_Workflow S1 Step 1: Sample Prep (CDCl3, 298 K, TMS ref) S2 Step 2: Probe Tuning (1H, 13C, 19F channels) S1->S2 S3 Step 3: Shimming & Locking (Z0-Z5 optimization) S2->S3 S4 Step 4: Pulse Sequences (Quantitative D1 delays) S3->S4 S5 Step 5: FT & Processing (Zero-filling, Phasing) S4->S5 S6 Step 6: Spectral Validation (Integral = 13 Protons) S5->S6

Caption: Self-validating experimental workflow for multinuclear NMR acquisition.

Multinuclear NMR Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on empirical structural analysis and established spectroscopic principles.

1 H NMR Spectroscopy (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
H3' (Aryl)7.55dd JHH​=2.8 , JHF​=8.2 1HDeshielded by ortho-NO 2​
H5' (Aryl)7.25ddd JHH​=9.0,2.8 , JHF​=8.2 1HSplit by adjacent F and H6'
H6' (Aryl)7.15dd JHH​=9.0 , JHF​=4.8 1HOrtho to piperidine nitrogen
H4 (Pip)3.85tt Jaa​=9.0 , Jae​=4.0 1HAxial proton, adjacent to OH
H2, H6 (Pip)3.30m-2HEquatorial protons adjacent to N
H2, H6 (Pip)2.85ddd J=12.5,11.0,2.5 2HAxial protons adjacent to N
H3, H5 (Pip)2.05m-2HEquatorial protons
H3, H5 (Pip)1.75dtd J=13.0,9.0,4.0 2HAxial protons
-OH 1.80br s-1HExchangeable proton
13 C NMR Spectroscopy (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Assignment Notes
C4' (Aryl-F)157.5d 1JCF​=245 Direct C-F bond
C2' (Aryl-NO 2​ )144.0d 3JCF​=8 Meta to fluorine
C1' (Aryl-N)142.5d 4JCF​=3 Para to fluorine
C6' (Aryl-CH)124.0d 3JCF​=8 Meta to fluorine
C5' (Aryl-CH)120.5d 2JCF​=22 Ortho to fluorine
C3' (Aryl-CH)112.5d 2JCF​=26 Ortho to fluorine
C4 (Pip-OH)67.2s-Attached to hydroxyl
C2, C6 (Pip)50.5s-Adjacent to nitrogen
C3, C5 (Pip)34.0s-Aliphatic backbone
19 F NMR Spectroscopy (376 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
F4' -118.5td JFH​=8.2,4.8

Mechanistic & Electronic Interpretation

The interpretation of the NMR data for 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol relies heavily on understanding the causality behind the observed chemical shifts and coupling networks.

Electronic Effects of the Aryl Ring

The strong electron-withdrawing nature of the nitro group at the C2' position significantly deshields the adjacent H3' proton, shifting it downfield to ~7.55 ppm, a phenomenon well-documented in the 1[1]. Furthermore, the fluorine atom at C4' introduces complex spin-spin coupling networks. In the 13 C spectrum, the direct C-F bond exhibits a massive 1JCF​ coupling of ~245 Hz. The chemical shift of the fluorine atom itself (-118.5 ppm) is highly sensitive to the local electronic environment, aligning perfectly with established predictive models for2[2].

Conformational Dynamics of the Piperidine Ring

For the piperidine ring, the molecule predominantly adopts a chair conformation in solution, which is the thermodynamic standard for3[3]. To minimize 1,3-diaxial steric clashes, the hydroxyl group at C4 assumes an equatorial position. Consequently, the H4 proton is forced into an axial position. According to the Karplus equation, this axial proton couples strongly with the adjacent axial protons at C3 and C5 ( 3Jaa​≈9.0 Hz) and weakly with the equatorial protons ( 3Jae​≈4.0 Hz). This specific geometric arrangement results in the highly characteristic triplet of triplets (tt) multiplicity observed at 3.85 ppm, serving as an internal validation of the molecule's 3D conformation.

Conformational_Logic N_Aryl N-Aryl Bond Steric Hindrance Piperidine Piperidine Ring Chair Conformation N_Aryl->Piperidine Nitro Ortho-Nitro Group Electron Withdrawal Shift_1H 1H Deshielding (Aryl Protons) Nitro->Shift_1H Fluoro Para-Fluoro Group Spin-Spin Coupling Fluoro->Shift_1H Shift_13C 13C-19F Splitting (J_CF Constants) Fluoro->Shift_13C Ax_Eq Axial/Equatorial J-Couplings Piperidine->Ax_Eq

Caption: Logical relationship between molecular substituents and observed NMR spectral features.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ACS Publications (The Journal of Organic Chemistry) URL: 2

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives Source: Benchchem URL: 3

  • A Lewis Acid Promoted Reduction of Aromatic Nitro to Amine Compounds Source: AIP Publishing URL: 1

Sources

Harnessing 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol Derivatives: From Privileged Scaffold to Targeted Kinase Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a highly privileged chemical building block utilized extensively in modern medicinal chemistry to synthesize targeted therapeutics. Rather than acting as a standalone active pharmaceutical ingredient (API), this scaffold provides a highly modular framework for developing potent, ATP-competitive kinase inhibitors, particularly those targeting the Provirus Integration site for Moloney murine leukemia virus (PIM) kinases[1][2].

This technical whitepaper deconstructs the structural rationale behind this scaffold, details the mechanism of action (MoA) of its downstream derivatives, and provides self-validating experimental protocols for evaluating target engagement and biochemical efficacy.

Structural Rationale and Pharmacophore Design

The architectural brilliance of the 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol scaffold lies in the synergistic combination of its three primary functional zones:

  • The Fluorine Atom (C4 Position): The strategic placement of a highly electronegative fluorine atom serves multiple purposes. It blocks metabolically labile sites, thereby preventing rapid cytochrome P450-mediated oxidation[3][4]. Furthermore, the C–F bond modulates the electron density of the aromatic ring, enhancing lipophilicity and membrane permeation without significantly increasing the molecule's van der Waals radius[5][6].

  • The Nitro Group (C2 Position): In synthetic workflows, the ortho-nitro group acts as a crucial synthetic handle. Following the initial scaffold assembly, the nitro group is typically reduced to an aniline. This enables subsequent cyclization reactions (e.g., forming benzimidazoles, quinoxalines, or other fused heterocycles) that ultimately serve as the hinge-binding core of the kinase inhibitor[1][2].

  • The Piperidin-4-ol Ring: The piperidine nitrogen provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility. The C4-hydroxyl group acts as a versatile vector: it can serve as a hydrogen bond donor/acceptor to interact with solvent-exposed regions of a kinase binding pocket, or it can be further functionalized (e.g., converted to an amine or carbamate) to probe structure-activity relationships (SAR)[1].

Mechanism of Action: PIM Kinase Inhibition

Derivatives synthesized from the 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol scaffold are frequently optimized as pan-PIM kinase inhibitors [1][7]. PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that are pathologically upregulated in various hematological malignancies and solid tumors, driving tumor cell survival, proliferation, and therapeutic resistance[2][8].

The Unique ATP-Binding Pocket

Unlike the vast majority of human kinases, PIM kinases possess a unique structural anomaly in their hinge region: an amino-cyclized proline residue (Pro123 in PIM-1)[7]. Because proline lacks a backbone amide proton, the PIM kinase hinge region cannot act as a hydrogen-bond donor.

Derivatives of the 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol scaffold are uniquely suited to exploit this pocket:

  • The cyclized core (derived from the fluoronitrophenyl moiety) anchors into the adenine-binding pocket via van der Waals interactions and halogen bonding, bypassing the need for a hinge hydrogen-bond donor[7].

  • The piperidin-4-ol moiety extends toward the ribose pocket, where the hydroxyl group (or its amine derivatives) establishes critical electrostatic interactions with conserved acidic residues, such as Asp186 and Glu89, effectively locking the kinase in an inactive conformation[7].

Systems-Level Impact

By blocking the ATP pocket, these derivatives halt the phosphorylation of downstream targets. Specifically, they prevent the inactivation of the pro-apoptotic protein BAD and suppress the mTORC1 translation pathway, ultimately inducing apoptosis in malignant cells[2][8].

G Cytokine Cytokine/Growth Factor JAK_STAT JAK/STAT Pathway Cytokine->JAK_STAT Activates PIM PIM Kinase (1/2/3) JAK_STAT->PIM Upregulates BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) mTOR mTORC1 Pathway PIM->mTOR Activates Survival Tumor Cell Survival BAD->Survival Prevents Apoptosis mTOR->Survival Promotes Translation Inhibitor Piperidin-4-ol Derived Inhibitor Inhibitor->PIM Blocks ATP Pocket

Figure 1: PIM Kinase signaling cascade and the pharmacological intervention point of piperidin-4-ol derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires a cascaded, self-validating experimental workflow. The following protocols detail the synthesis, biochemical validation, and cellular target engagement of these compounds.

Workflow SNAr 1. SNAr Synthesis (Scaffold Assembly) Reduction 2. Nitro Reduction & Cyclization SNAr->Reduction TRFRET 3. TR-FRET Assay (Biochemical Affinity) Reduction->TRFRET CETSA 4. CETSA (Target Engagement) TRFRET->CETSA

Figure 2: End-to-end experimental workflow from scaffold synthesis to cellular target validation.

Protocol 1: Scaffold Assembly via Nucleophilic Aromatic Substitution (SNAr)

Causality: SNAr is selected over cross-coupling methodologies because the strong electron-withdrawing nature of the ortho-nitro group heavily activates the adjacent position on the fluorobenzene ring, allowing for high-yielding, transition-metal-free coupling with piperidin-4-ol.

  • Reagent Preparation: Dissolve 2,5-difluoronitrobenzene (1.0 eq) and piperidin-4-ol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct without competing for the electrophile.

  • Reaction Execution: Stir the mixture at 60°C for 12 hours under a nitrogen atmosphere.

  • Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak (< 5%) is replaced by the product mass [M+H]+.

  • Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield pure 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol.

Protocol 2: Biochemical Affinity via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates the need for radioactive ATP isotopes (unlike radiometric assays) and utilizes a time-delay measurement that completely bypasses auto-fluorescence from the fluorinated compounds.

  • Assay Setup: In a 384-well low-volume plate, dispense the derivative (in DMSO) across a 10-point concentration gradient (10 µM to 0.5 nM).

  • Enzyme Addition: Add recombinant human PIM-1 kinase (1 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Tracer & Antibody: Add a fluorescently labeled ATP-competitive tracer and a Terbium-labeled anti-tag antibody.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation: A known pan-PIM inhibitor (e.g., AZD1208) must be run in parallel. The assay is only valid if the positive control yields an IC50 within 3-fold of its literature value (approx. 5 nM).

Protocol 3: Cellular Target Engagement via CETSA

Causality: Biochemical affinity does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) proves that the compound physically binds to the PIM kinase inside a living cell without requiring chemical modification (e.g., fluorophore tagging) of the ligand.

  • Cell Treatment: Incubate MV4-11 cells (human acute myeloid leukemia) with the derivative (1 µM) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot using an anti-PIM-1 antibody.

  • Validation: A successful target engagement is validated by a positive thermal shift (ΔTm > 2°C) in the melting curve of the compound-treated samples compared to the DMSO control.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the piperidine ring significantly dictates the kinase selectivity and cellular potency. The table below summarizes the SAR landscape when the 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol scaffold is cyclized into a standard benzimidazole core and evaluated against PIM kinases.

Derivative Modification (C4 of Piperidine)PIM-1 IC50 (nM)PIM-2 IC50 (nM)MV4-11 Cell Viability IC50 (µM)LogD (pH 7.4)
-OH (Parent Scaffold) 14.285.41.252.8
-NH2 (Amine) 4.532.10.451.9
-NHBoc (Carbamate) [1]>1000>1000>10.04.5
-F (Fluoro-substitution) 45.0210.03.803.4
-O-CH3 (Methoxy) 88.5450.25.503.1

Data Interpretation: The conversion of the C4-hydroxyl group to a primary amine (-NH2) significantly enhances potency against PIM-1/2 and cellular efficacy. This is due to the amine acting as a superior hydrogen-bond donor to the acidic residues (Asp186) in the ribose pocket. Conversely, bulky lipophilic groups (like -NHBoc) cause severe steric clashes, completely abolishing kinase affinity[1][7].

Conclusion

The 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol scaffold represents a masterclass in rational drug design. By combining the metabolic stability and lipophilicity of a fluorinated aromatic system with the hydrogen-bonding potential of a piperidin-4-ol ring, this intermediate serves as the foundation for highly potent PIM kinase inhibitors. Through rigorous, self-validating protocols like TR-FRET and CETSA, researchers can systematically optimize this privileged scaffold to overcome therapeutic resistance in complex malignancies.

References

  • WO2008106692A1 - Pim kinase inhibitors and methods of their use Source: Google Patents URL
  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine in medicinal chemistry Source: ChemBioChem (PubMed / NIH) URL:[Link]

  • PIM kinase inhibitors: an updated patent review (2016-present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer Source: Clinical Cancer Research (AACR Journals) URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel synthetic compound, 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, with a primary focus on its molecular weight and solubility profile. As a molecule featuring a confluence of a basic piperidine moiety, a polar hydroxyl group, and an electron-withdrawing nitroaromatic system, its solubility behavior is complex and pH-dependent. This document details the theoretical underpinnings of its solubility, provides actionable, step-by-step protocols for both thermodynamic and kinetic solubility assessment, and discusses the interpretation of this critical data in the context of early-stage drug discovery and development.

Core Molecular Characteristics

A foundational understanding of a compound's molecular properties is the first step in its comprehensive characterization.

Molecular Structure and Weight

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a substituted N-arylpiperidine derivative. Its structure is characterized by a piperidin-4-ol ring attached via its nitrogen atom to a 2,4-substituted fluoronitrobenzene ring.

The molecular formula for this compound is C₁₁H₁₃FN₂O₃. Based on this formula, the precise molecular weight can be calculated, which is a critical parameter for all quantitative solution-based assays.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₃Inferred from related structures
Molecular Weight 240.23 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar aromatic nitro compounds

The Theoretical Solubility Profile: A Multifactorial Analysis

The aqueous solubility of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is governed by a complex interplay of its constituent functional groups. A priori assessment of these influences is critical for designing appropriate experimental and formulation strategies.

The Influence of the Piperidine Ring and pH-Dependence

The piperidine ring contains a basic nitrogen atom, making the solubility of its derivatives intrinsically pH-dependent.[1] The pKa of protonated piperidine is approximately 11.22.

  • In Acidic Conditions (pH < pKa): The nitrogen atom will be protonated, forming a cationic piperidinium salt. These salts are generally significantly more soluble in aqueous and polar protic solvents than the neutral free base.[1] Therefore, for assays in aqueous media, lowering the pH is a primary strategy to enhance solubility.

  • In Basic Conditions (pH > pKa): The compound will exist predominantly in its neutral, free base form. This form is typically more soluble in less polar organic solvents.[1]

The Role of the Hydroxyl, Fluoro, and Nitro Groups
  • Hydroxyl Group (-OH): The hydroxyl group on the piperidine ring is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to enhance aqueous solubility compared to its non-hydroxylated analog, 1-(4-fluoro-2-nitrophenyl)piperidine.

  • Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution onto an aromatic ring has several effects. It is a weak hydrogen bond acceptor and can modulate the pKa of nearby basic groups, in this case, making the piperidine nitrogen slightly less basic.[2] While a single fluorine substitution can slightly increase lipophilicity, its primary impact on solubility for this molecule will likely be through its electronic influence on the molecule's overall polarity and crystal lattice energy.[2]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which makes it a moderately polar substituent.[3] This polarity can contribute to solubility in polar organic solvents. However, the strong intermolecular interactions that nitro groups can participate in within a crystal lattice can also lead to high melting points and consequently, lower aqueous solubility.

Experimental Determination of Solubility

A dual approach, measuring both thermodynamic and kinetic solubility, provides a comprehensive understanding of a compound's behavior in solution, which is crucial for guiding drug discovery efforts.[4][5][6]

Thermodynamic "Shake-Flask" Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent and is the gold standard for solubility measurement.[5][7] The shake-flask method is the most common technique for this determination.[8][9]

  • Preparation: Add an excess amount of solid 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (e.g., 1-2 mg) to a clean, low-adsorption vial (e.g., glass or polypropylene).

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, allow the vial to stand to let undissolved solid settle. Centrifuge the sample at a high speed (e.g., >10,000 g) for 15-30 minutes to pellet any remaining microparticulate matter.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid is transferred, it is best practice to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS), against a standard curve prepared from a DMSO stock solution.[4][8][10]

dot

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Aqueous Buffer (e.g., PBS) A->B C 3. Shake at Constant Temp (24-48 hours) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Filter Supernatant (0.22 µm Filter) D->E F 6. Prepare Serial Dilutions from Filtrate E->F G 7. Quantify by LC-MS/MS Against Standard Curve F->G

Caption: Workflow for Thermodynamic "Shake-Flask" Solubility Assay.

Kinetic Solubility Assay via Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution. This high-throughput method is invaluable for early-stage discovery to rank-order compounds.[7][11][12] Laser nephelometry, which measures light scattering from precipitated particles, is a common detection method.[11][13]

  • Stock Solution: Prepare a high-concentration stock solution of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution.

  • Buffer Plate: In a separate clear-bottom microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, transfer a small volume of the DMSO stock dilutions to the buffer plate, ensuring rapid mixing. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[4]

  • Precipitation Detection: Immediately place the plate in a microplate nephelometer and measure the light scattering at timed intervals (e.g., 1, 5, 15, 60 minutes).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity (light scattering) compared to the buffer-only controls.[14]

dot

Kinetic_Solubility_Workflow A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Serial Dilution in DMSO Plate A->B D 4. Transfer DMSO dilutions to Buffer Plate (1:100) B->D C 3. Prepare Buffer Plate (e.g., PBS pH 7.4) C->D E 5. Read Plate Immediately in Nephelometer D->E F 6. Incubate at Room Temp E->F G 7. Read Plate at Multiple Time Points F->G H 8. Determine Highest Non-Precipitated Concentration G->H

Sources

Strategic In Vitro Toxicity Profiling of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol: A Mechanistic Screening Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol presents a highly specific structural motif frequently encountered in early-stage drug discovery and chemical synthesis. While the piperidine ring is a privileged scaffold in medicinal chemistry, its N-arylation with a fluoronitrophenyl group introduces significant toxicological liabilities. In modern drug development, failing fast and failing cheap is paramount. This whitepaper outlines a scientifically rigorous, self-validating in vitro screening cascade designed to proactively de-risk this compound, focusing on its primary structural alerts: mutagenicity, oxidative stress, and hepatotoxicity.

Structural Alert Analysis & Mechanistic Rationale

To design an effective screening protocol, we must first deconstruct the molecule and understand the causality behind its potential toxicity.

The Nitroaromatic Motif: Mutagenicity and Oxidative Stress

The presence of the ortho-nitro group on the phenyl ring is the most critical structural alert. According to the, nitroaromatics are heavily flagged for mutagenic potential[1][2].

  • Mechanistic Causality: Nitroaromatics undergo enzymatic bioreduction mediated by bacterial or mammalian nitroreductases. A two-electron reduction pathway yields nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species can undergo phase II esterification (e.g., via sulfotransferases) followed by dehydration to form highly electrophilic nitrenium ions that covalently bind to DNA, causing mutations[3][4].

  • Futile Cycling: Alternatively, a one-electron reduction forms a nitro anion radical, which can react with molecular oxygen to generate superoxide radicals, leading to severe oxidative stress and cytotoxicity[4][5].

The N-Aryl Piperidin-4-ol Motif: Modulated Basicity

Typically, piperidines are basic, lipophilic amines prone to causing lysosomotropism and drug-induced phospholipidosis. However, in 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, the lone pair of the piperidine nitrogen is conjugated with the electron-withdrawing nitrophenyl ring. This dramatically reduces its pKa, shifting its profile closer to an aniline derivative. Consequently, while phospholipidosis risk is lowered, the risk for cytochrome P450-mediated bioactivation into reactive metabolites (hepatotoxicity) increases.

The Fluorophenyl Moiety

While carbon-fluorine bonds are generally metabolically stable, oxidative defluorination can occur in electron-deficient rings, potentially yielding reactive epoxides or quinone imines that deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).

Bioactivation A 1-(4-Fluoro-2-nitrophenyl) piperidin-4-ol B Nitroso Intermediate (-NO) A->B Nitroreductase (2e- reduction) F Superoxide Radical (Oxidative Stress) A->F 1e- reduction (Futile cycling) C Hydroxylamine (-NHOH) B->C 2e- reduction D Nitrenium Ion (Reactive Electrophile) C->D Phase II / Dehydration E DNA Adducts (Mutagenicity) D->E Covalent Binding

Mechanistic pathway of nitroaromatic bioactivation leading to DNA damage and oxidative stress.

Core In Vitro Screening Cascade

Based on the mechanistic rationale, the screening cascade must prioritize genotoxicity and hepatotoxicity.

Workflow cluster_Tier1 Tier 1: Core Liabilities cluster_Tier2 Tier 2: Cellular Toxicity Start Compound: 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol Ames Ames Test (OECD 471) Strains: TA98, TA100 Start->Ames HLM Metabolic Stability (HLM) + GSH Trapping Start->HLM HCA Hepatotoxicity (HCA) hPHs & HepG2 Ames->HCA HLM->HCA Decision Go/No-Go Decision Matrix HCA->Decision

Tiered in vitro toxicity screening workflow for early-stage de-risking of the candidate.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. If the internal controls fail, the assay data must be rejected.

Protocol A: Modified Ames Test (Bacterial Reverse Mutation Assay)

Rationale: Standard Ames testing is required under OECD 471. For nitroaromatics, Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) are mandatory because they express endogenous nitroreductases capable of bioactivating the nitro group[6][7]. Self-Validating Controls:

  • Negative Control: DMSO vehicle.

  • Positive Control (-S9): 4-Nitroquinoline-N-oxide (4-NQO) (Validates nitroreductase activity).

  • Positive Control (+S9): 2-Aminoanthracene (Validates mammalian metabolic activation).

Methodology:

  • Preparation: Grow TA98 and TA100 cultures overnight in Oxoid nutrient broth to an OD600 of 1.0-1.2.

  • Dose Formulation: Dissolve 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol in DMSO. Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial suspension, 50 µL of test compound, and either 500 µL of sodium phosphate buffer (-S9) or 500 µL of 10% rat liver S9 mix (+S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Validation Gate: The assay is only valid if the positive controls induce a ≥3-fold (TA98) or ≥2-fold (TA100) increase in revertants compared to the vehicle control.

Protocol B: High-Content Analysis (HCA) for Hepatotoxicity

Rationale: HepG2 cells are robust but lack high levels of CYP450 enzymes. Therefore, testing must be conducted in both HepG2 and primary human hepatocytes (hPHs) to accurately capture metabolism-mediated toxicity[8][9]. We utilize multiplexed fluorescent dyes to assess mitochondrial impairment and lipid peroxidation[9]. Self-Validating Controls:

  • Positive Control: Chlorpromazine (induces steatosis and mitochondrial toxicity).

Methodology:

  • Cell Seeding: Seed cryopreserved hPHs (collagen-coated plates) and HepG2 cells in 96-well black-walled plates at 50,000 cells/well. Allow 24h for attachment.

  • Treatment: Treat cells with the test compound (0.1 µM to 100 µM, 8-point dose-response) for 24 and 72 hours.

  • Multiplex Staining: Remove media and add staining cocktail containing:

    • Hoechst 33342 (1 µM): Nuclear condensation/loss (Cytotoxicity).

    • TMRM (100 nM): Mitochondrial membrane potential (MMP) collapse.

    • BODIPY 581/591 C11 (2 µM): Lipid peroxidation (Oxidative stress).

  • Incubation: Incubate in the dark at 37°C for 45 minutes. Wash twice with PBS.

  • Imaging & Analysis: Image using an automated High-Content Screening (HCS) platform (e.g., Thermo Fisher CellInsight). Extract features for nuclear area, TMRM intensity (mitochondrial health), and BODIPY green/red ratio (lipid peroxidation).

Data Interpretation & Go/No-Go Criteria

Quantitative data must be ruthlessly evaluated against predefined thresholds. The table below summarizes the critical decision matrix for 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol.

Assay CategoryParameter MeasuredCritical Threshold for "No-Go" or FlagMechanistic Implication
Ames Test Revertant Colony Count≥ 2-fold increase over vehicle (TA100) or ≥ 3-fold (TA98)Direct DNA reactivity via nitroreduction. Requires ICH M7 control strategies.
HCA Hepatotox Cell Viability (Hoechst)IC50 < 10 µM in hPHsAcute cytotoxicity.
HCA Hepatotox Mitochondrial Potential (TMRM)> 20% reduction at non-cytotoxic dosesMitochondrial uncoupling/toxicity, likely via superoxide generation.
HCA Hepatotox Lipid Peroxidation (BODIPY)> 1.5-fold increase in Green/Red ratioSevere oxidative stress; high risk for clinical DILI.
Metabolic Stability GSH Adduct Formation> 5% of parent compound converted to adductsFormation of reactive electrophiles (nitrenium or epoxides).

References

  • European Medicines Agency / ICH. ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023).

  • Abreu et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. (2025).

  • Tolosa et al. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology in Vitro / NIH PMC. (2019).

  • National Institutes of Health (NIH). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental causality, and robust procedures for reaction work-up, purification, and characterization. All procedures have been designed to be self-validating through integrated monitoring and characterization steps.

Introduction and Scientific Background

Arylpiperidine scaffolds are privileged structures in pharmacology due to their presence in numerous biologically active compounds. The title compound, 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol, serves as a versatile intermediate, combining a reactive nitroaryl system with a functionalized piperidine ring, allowing for further chemical elaboration.

The synthetic strategy employed is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from electrophilic aromatic substitution. In an SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group.[1] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[2] These EWGs are critical as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2]

In this specific synthesis, the nitrogen atom of piperidin-4-ol acts as the nucleophile, attacking the carbon atom bearing a fluorine atom on the 1,4-difluoro-2-nitrobenzene ring. Fluorine, despite its high electronegativity, is an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[1]

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Pathway: The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): The lone pair of electrons on the secondary amine of piperidin-4-ol attacks the electron-deficient carbon atom (C1) of 1,4-difluoro-2-nitrobenzene. This forms a high-energy, non-aromatic zwitterionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized and stabilized by the ortho nitro group.

  • Elimination Step (Fast): The aromaticity is restored by the elimination of the fluoride leaving group. A base present in the reaction medium neutralizes the generated hydrofluoric acid (HF). The use of a base is crucial for driving the reaction to completion.[3]

SNAr_Mechanism Figure 1: S-N-Ar Addition-Elimination Mechanism Reactants Reactants (Piperidin-4-ol + 1,4-Difluoro-2-nitrobenzene) Intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Product + F⁻ Intermediate->Product Elimination of F⁻ (Restores Aromaticity) Base Base (e.g., K₂CO₃) Byproduct HF + Base -> Salt + H₂O Base->Byproduct Acid Quenching

Caption: Figure 1: SNAr Addition-Elimination Mechanism.

Materials and Equipment

Reagent Formula MW ( g/mol ) CAS No. Supplier
1,4-Difluoro-2-nitrobenzeneC₆H₃F₂NO₂159.09364-74-9Sigma-Aldrich
Piperidin-4-olC₅H₁₁NO101.155382-16-1Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Fisher Scientific
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR
HexanesC₆H₁₄86.18110-54-3VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Sorbent Technologies

Equipment:

  • Round-bottom flasks (50 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Safety and Handling Precautions

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 1,4-Difluoro-2-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Avoid contact and inhalation. It is also combustible.[4] Keep away from heat and open flames.[4]

  • Piperidin-4-ol: Causes skin irritation and serious eye damage. Handle with care.

  • Dimethyl Sulfoxide (DMSO): Can increase the rate of skin absorption of other chemicals. Handle with care to avoid contact.

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.[4][5][6] An eyewash station and safety shower must be readily accessible.[4][7]

Detailed Experimental Protocol

This protocol is based on established procedures for nucleophilic aromatic substitution reactions involving fluoronitrobenzene derivatives.[8][9][10]

Step 1: Reaction Setup
  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.00 g, 9.89 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (2.73 g, 19.78 mmol, 2.0 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) (20 mL).

  • Stir the resulting suspension at room temperature for 15 minutes to ensure good dispersion.

  • In a single portion, add 1,4-difluoro-2-nitrobenzene (1.57 g, 9.89 mmol, 1.0 eq) to the flask.

  • Attach a reflux condenser to the flask.

Causality Note: Potassium carbonate acts as a non-nucleophilic base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.[8] DMSO is used as the solvent because it is a polar aprotic solvent that can dissolve the reactants and effectively solvate the cationic species, accelerating the SNAr reaction rate.

Step 2: Reaction and Monitoring
  • Heat the reaction mixture to 90 °C using a heating mantle.

  • Maintain vigorous stirring at this temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Procedure: Withdraw a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Visualization: Use a UV lamp (254 nm). The starting material (1,4-difluoro-2-nitrobenzene) will have a higher Rf value than the more polar product.

  • The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting fluoro-nitrobenzene.

Step 3: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (saturated NaCl solution) (2 x 50 mL) to remove residual DMSO and water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

Causality Note: The aqueous work-up serves two purposes: it quenches the reaction and precipitates the water-insoluble organic product, while water-soluble salts (like KF and unreacted K₂CO₃) remain in the aqueous phase. Extraction with ethyl acetate efficiently recovers the product from the aqueous mixture.

Step 4: Purification
  • The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of 10% ethyl acetate in hexanes.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 40%) to separate the product from impurities.

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol as a pure, crystalline solid.

Characterization and Expected Results

Parameter Expected Value / Observation
Appearance Yellow crystalline solid
Yield 75-85%
Melting Point To be determined
¹H NMR (400 MHz, CDCl₃) δ 7.9-8.1 (dd, 1H), 7.2-7.4 (m, 1H), 7.0-7.2 (dd, 1H), 4.0-4.2 (m, 1H), 3.4-3.6 (m, 2H), 3.0-3.2 (m, 2H), 1.9-2.1 (m, 2H), 1.6-1.8 (m, 2H), 1.5 (br s, 1H, -OH)
¹³C NMR (101 MHz, CDCl₃) δ 160.0 (d, JCF ≈ 250 Hz), 148.5, 135.0, 128.0 (d, JCF ≈ 10 Hz), 120.0, 115.0 (d, JCF ≈ 25 Hz), 67.5, 50.0, 34.0
Mass Spec (ESI+) m/z = 241.1 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly based on experimental conditions.

Overall Synthesis Workflow

The entire process from setup to final characterization is summarized in the workflow diagram below.

Workflow Figure 2: Experimental Workflow cluster_reaction Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Reagents + Solvent) React 2. Heating at 90°C (4-6 hours) Setup->React Monitor 3. TLC Monitoring React->Monitor Workup 4. Aqueous Work-up (Quench & Precipitate) Monitor->Workup Reaction Complete Extract 5. Solvent Extraction (Ethyl Acetate) Workup->Extract Purify 6. Column Chromatography Extract->Purify Characterize 7. Characterization (NMR, MS, MP) Purify->Characterize Final Pure Product Characterize->Final

Caption: Figure 2: Experimental Workflow.

References

  • Vertex AI Search. (2024). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. 11

  • Journal of the Chemical Society B: Physical Organic. (1969). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Royal Society of Chemistry. 3

  • Fisher Scientific. (2023). Safety Data Sheet for 1,2-Difluoro-4-nitrobenzene. 7

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Link

  • Arkivoc. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Link

  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 1,4-Difluoro-2-nitrobenzene. Link

  • MilliporeSigma. (2024). Safety Data Sheet for 1-Fluoro-4-nitrobenzene. Link

  • TCI Chemicals. (2025). Safety Data Sheet for 3,4-Difluoronitrobenzene. Link

  • Fisher Scientific. (2009). Safety Data Sheet for 1,3-Difluoro-2-nitrobenzene. Link

  • Nature Communications. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Link

  • ChemicalBook. (2023). 4-Piperidinoaniline synthesis. Link

  • ResearchGate. (2020). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Link

Sources

Application Notes & Protocols: The Role of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol. This compound has emerged as a critical building block in modern pharmaceutical synthesis, primarily owing to its strategically positioned functional groups that allow for sequential, high-yield transformations. We will explore its synthesis, key chemical reactions, and its role as a precursor in the synthesis of advanced pharmaceutical intermediates, particularly substituted 2-aminoaniline derivatives which are foundational for various classes of bioactive molecules. Detailed, field-proven protocols for its synthesis and principal downstream reactions are provided, emphasizing the chemical rationale behind procedural steps to ensure reproducibility and safety.

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a heterocyclic compound whose value in drug discovery lies in its trifunctional nature. The molecule can be deconstructed into three key components, each serving a distinct synthetic purpose:

  • Piperidin-4-ol Core: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, saturated structure allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The hydroxyl group at the 4-position offers an additional vector for modification or can play a direct role in hydrogen bonding with a target receptor.

  • Ortho-Nitro Group: The nitro group is a powerful electron-withdrawing group. Its primary role in this intermediate is twofold:

    • Activation for Synthesis: It strongly activates the C1 position of the phenyl ring, facilitating the nucleophilic aromatic substitution (SNAr) reaction required to synthesize the parent molecule itself.[3]

    • Synthetic Handle: More importantly, it serves as a latent amino group. The nitro functionality can be selectively and cleanly reduced to a primary amine, a cornerstone transformation in many pharmaceutical syntheses.[4][5][6]

  • Para-Fluoro Group: The fluorine atom provides another point for potential modification via nucleophilic substitution, although this is less common than the nitro reduction. Its primary influence is often electronic, modulating the pKa and metabolic stability of the final active pharmaceutical ingredient (API).

The logical flow of its application typically involves the initial synthesis of the intermediate, followed by the strategic reduction of the nitro group to unmask an aniline, which then serves as a nucleophile for constructing more complex molecular architectures.

Core Synthetic Pathways and Applications

The utility of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is best understood through its two primary synthetic transformations: its own formation via Nucleophilic Aromatic Substitution (SNAr) and its conversion into a key diamine-like precursor via nitro group reduction.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route to prepare the title compound is through the SNAr reaction between a 1,2,4-tri-substituted phenyl ring (typically 1,4-difluoro-2-nitrobenzene) and piperidin-4-ol.

Causality of the Reaction: The reaction proceeds efficiently due to the electronic nature of the aromatic ring. The potent electron-withdrawing effect of the nitro group at the ortho position, combined with that of the fluorine at the para position, significantly lowers the electron density of the aromatic ring. This makes the carbon atom attached to the fluorine at C1 highly electrophilic and susceptible to attack by the secondary amine of piperidin-4-ol. A non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) generated during the reaction.

Diagram 1: SNAr Synthesis Workflow A high-level overview of the synthesis of the target intermediate.

cluster_start Starting Materials A 1,4-Difluoro-2-nitrobenzene C 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol A->C  S_N_Ar Reaction (Base, Solvent, Heat) B Piperidin-4-ol B->C  S_N_Ar Reaction (Base, Solvent, Heat)

Caption: Workflow for SNAr synthesis.

Key Transformation: Catalytic Nitro Group Reduction

The flagship application of this intermediate is its conversion to 1-(2-Amino-4-fluorophenyl)piperidin-4-ol . This transformation is pivotal because the resulting ortho-amino-substituted aniline is a direct precursor to benzimidazoles, quinazolinones, and other heterocyclic systems prevalent in pharmaceuticals.[4]

Mechanistic Insight: Catalytic hydrogenation is the most common method for this reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the metal surface, where it is activated. The nitro group of the substrate also coordinates to the palladium surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine. This method is favored for its high efficiency, clean conversion, and the ease of removing the catalyst by simple filtration.

ParameterTypical ConditionRationale
Reducing Agent H₂ gas (1-4 atm) or HydrazineH₂ is clean and efficient. Hydrazine can be used for transfer hydrogenation.
Catalyst 5-10% Palladium on Carbon (Pd/C)Highly effective for nitro group reduction with minimal side reactions.
Solvent Methanol, Ethanol, Ethyl AcetateGood solubility for the substrate and inert to reaction conditions.
Temperature Room Temperature to 50 °CThe reaction is typically exothermic and proceeds well at mild temperatures.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS for completion.
Table 1: Typical Reaction Conditions for Catalytic Reduction of the Nitro Group.

Diagram 2: Overall Synthetic Utility This diagram shows the central role of the intermediate and its primary transformation.

G start 1,4-Difluoro-2-nitrobenzene + Piperidin-4-ol intermediate 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (Key Intermediate) start->intermediate S_N_Ar Synthesis product 1-(2-Amino-4-fluorophenyl)piperidin-4-ol (Diamine Precursor) intermediate->product Catalytic Reduction (Key Transformation) api APIs & Advanced Scaffolds (e.g., Kinase Inhibitors, Benzimidazoles) product->api Downstream Synthesis (Amidation, Cyclization, etc.)

Caption: Synthetic utility of the intermediate.

Detailed Experimental Protocols

The following protocols are standardized procedures derived from common practices in process chemistry and medicinal chemistry labs.

Protocol 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Objective: To prepare the title intermediate via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperidin-4-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidin-4-ol (1.0 eq) in DMSO, add anhydrous potassium carbonate (2.0 eq).

  • Add 1,4-difluoro-2-nitrobenzene (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Causality Check: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, leaving the carbonate anion more reactive as a base, and promotes the SNAr reaction rate.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with water to remove residual DMSO and salts.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or isopropyl alcohol.

  • Dry the purified product under vacuum to yield 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol as a solid.

Safety Note: Handle 1,4-difluoro-2-nitrobenzene with care in a fume hood. It is a lachrymator and skin irritant.

Protocol 2: Catalytic Reduction to 1-(2-Amino-4-fluorophenyl)piperidin-4-ol

Objective: To reduce the nitro group of the intermediate to a primary amine.

Materials and Reagents:

  • 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply or Hydrazine monohydrate

  • Celite® (diatomaceous earth)

Procedure:

  • Charge a suitable hydrogenation vessel with 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol (1.0 eq) and Methanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Causality Check: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with flammable solvents in the presence of air, which can be pyrophoric.

  • Seal the vessel and purge it several times with the inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically to 50 psi or 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Causality Check: Celite is used to prevent the fine particles of the carbon-supported catalyst from passing through the filter paper, ensuring a clean filtrate.

  • Concentrate the filtrate under reduced pressure to yield 1-(2-amino-4-fluorophenyl)piperidin-4-ol, which can often be used in the next step without further purification.

Diagram 3: Simplified Catalytic Reduction Cycle Illustrates the key steps happening on the palladium surface.

cluster_cycle Catalytic Cycle Pd Pd(0) Surface RNH2 R-NH₂ Pd->RNH2 H₂ Transfer & Product Release H2 H₂ H2->Pd Adsorption RNO2 R-NO₂ RNO2->Pd Coordination

Caption: Simplified catalytic hydrogenation cycle.

Downstream Synthetic Potential

The synthesized 1-(2-amino-4-fluorophenyl)piperidin-4-ol is a valuable precursor for a multitude of advanced pharmaceutical intermediates. The primary amino group can readily undergo reactions such as:

  • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines, a common core in kinase inhibitors.[7][8][9]

  • Cyclization Reactions: Condensation with various reagents to form heterocyclic rings like benzimidazoles.

These subsequent reactions dramatically expand the molecular complexity, allowing for the construction of sophisticated drug candidates targeting a wide range of diseases.

Conclusion

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is more than a simple chemical; it is a strategically designed platform for the efficient construction of complex pharmaceutical agents. Its synthesis is robust, and its primary transformation—the reduction of the nitro group—is a high-yield, clean reaction that unlocks a wealth of synthetic possibilities. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this versatile intermediate in their drug discovery and development programs.

References

  • 2-Nitroaniline - Wikipedia. Wikipedia. [Link]

  • Catalytic reduction of 2-nitroaniline: a review - PubMed. PubMed. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. National Center for Biotechnology Information. [Link]

  • Reduction of 2-nitroaniline using AgNPs - Journals. Iraqi Academic Scientific Journals. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Pharmaceutical intermediates - Ikigai® Corporation. Ikigai Corporation. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar. [Link]

  • 1-(4-FLUORO-2-NITROPHENYL)PIPERIDIN-4-OL — Chemical Substance Information. ChemSafetyPRO. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchGate. ResearchGate. [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. ResearchGate. [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) reaction. We will explore the fundamental mechanism, compare the standard base-mediated approach with an enhanced method utilizing phase-transfer catalysis, and provide comprehensive, step-by-step protocols for both methodologies.

Foundational Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is viable because the aromatic ring of the starting material, 1,4-difluoro-2-nitrobenzene, is rendered electron-deficient by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1][2]

Mechanism Causality: The SNAr reaction proceeds through a two-step addition-elimination mechanism.

  • Addition Step: The nucleophile, in this case, the secondary amine of piperidin-4-ol, attacks the carbon atom bearing a fluorine atom. This carbon is highly activated (electrophilic) due to the resonance and inductive effects of the nitro group positioned ortho to it. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed.[2][3]

  • Elimination Step: Aromaticity is restored by the expulsion of a leaving group. In the case of 1,4-difluoro-2-nitrobenzene, this is a fluoride ion. The fluorine atom at the C1 position is the preferred leaving group due to the strong activation from the adjacent C2-nitro group.

Caption: The SNAr mechanism for the synthesis of the target compound.

Reaction Mediation: Base-Mediated vs. Phase-Transfer Catalysis

While traditional metal catalysts are not typically required for this specific SNAr reaction, the choice of base and the potential use of a phase-transfer catalyst (PTC) are critical for optimizing reaction efficiency, yield, and purity.

Standard Base-Mediated Synthesis

In many established protocols, a simple inorganic base is sufficient to deprotonate the piperidin-4-ol nucleophile (if necessary, though secondary amines are often nucleophilic enough) and to act as a scavenger for the HF generated.

  • Common Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. K₂CO₃ is cost-effective and generally provides good results.[4][5]

  • Solvent Choice: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are essential.[6] These solvents can dissolve the reactants and effectively solvate the cationic species, leaving the nucleophile relatively "naked" and more reactive.

The primary limitation of this method can be the reaction rate, often requiring elevated temperatures (90-120 °C) and extended reaction times (12-24 hours) for completion.[4][6]

Phase-Transfer Catalysis (PTC) for Enhanced Performance

Phase-transfer catalysis is a powerful technique for accelerating reactions where reactants are located in different, immiscible phases (e.g., a solid inorganic base and an organic solution).[7] A PTC acts as a shuttle, carrying the reactive anionic species from the solid/aqueous phase into the organic phase where the reaction occurs.[7]

  • Mechanism of Action: A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), exchanges its counter-ion for the deprotonated nucleophile or the carbonate anion. This new, lipophilic ion pair (e.g., [Bu₄N]⁺[Piperidin-4-olate]⁻) has significantly higher solubility in the organic solvent, dramatically increasing the concentration of the active nucleophile in the reaction medium and thereby accelerating the rate of substitution.[8]

  • Common PTCs:

    • Quaternary Ammonium Salts: Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBA).[7]

    • Crown Ethers: 18-crown-6 can be used to complex potassium ions (from K₂CO₃), which increases the effective basicity and nucleophilicity of the carbonate anion.

The use of a PTC can lead to faster reaction times, lower required temperatures, and potentially higher yields, making the process more efficient and scalable.

PTC_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase ArylF Aryl-F 1,4-Difluoro-2-nitrobenzene Product Product Target Molecule ArylF->Product Forms Product + F⁻ QNu_org [Q⁺Nu⁻] Soluble Ion Pair QNu_org->ArylF SₙAr Reaction K2CO3 K₂CO₃ (Base) Piperidin-4-ol (H-Nu) K2CO3->QNu_org PTC shuttles Nucleophile (Nu⁻) into Organic Phase QX {Q⁺X⁻ | PTC (e.g., TBAB)} QX->K2CO3 Catalyst Regeneration Cycle

Caption: Generalized workflow of Phase-Transfer Catalysis (PTC).

Comparative Analysis of Synthetic Approaches

FeatureStandard Base-MediatedPhase-Transfer Catalyzed (PTC)
Mediator/Catalyst K₂CO₃, Cs₂CO₃K₂CO₃ + PTC (e.g., TBAB, 18-crown-6)
Typical Solvent DMSO, DMFToluene, Acetonitrile, or Biphasic systems
Temperature High (90 - 120 °C)Moderate (50 - 90 °C)
Reaction Time Long (12 - 24 hours)Shorter (4 - 12 hours)
Pros Simple setup, readily available reagents.Faster reaction, higher yields, milder conditions, better for scaling.
Cons Harsh conditions, long reaction times, potential for side products.Additional cost of catalyst, potential for catalyst separation issues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Standard Base-Mediated Synthesis

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[4][5][6]

Materials & Reagents:

  • 1,4-Difluoro-2-nitrobenzene (1.0 eq)

  • Piperidin-4-ol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask (approx. 10 mL per gram of the limiting reagent).

  • Begin stirring the suspension at room temperature.

  • Add 1,4-difluoro-2-nitrobenzene (1.0 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C.

  • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours, indicated by the consumption of the starting aryl fluoride.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing distilled water (approx. 5 times the volume of DMSO used).

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography to yield the final product as a solid.

Protocol 2: Enhanced Synthesis using a Phase-Transfer Catalyst

This protocol incorporates a phase-transfer catalyst to improve reaction kinetics.

Materials & Reagents:

  • 1,4-Difluoro-2-nitrobenzene (1.0 eq)

  • Piperidin-4-ol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene or Acetonitrile

  • All other workup reagents as listed in Protocol 1.

Procedure:

  • To a dry round-bottom flask, add 1,4-difluoro-2-nitrobenzene (1.0 eq), piperidin-4-ol (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and TBAB (0.1 eq).

  • Add toluene or acetonitrile as the solvent (approx. 10 mL per gram of the limiting reagent).

  • Equip the flask with a magnetic stirrer and reflux condenser.

  • Heat the reaction mixture to 80 °C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC. A significantly faster reaction rate is expected compared to the base-mediated protocol, with completion often achieved in 4-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid inorganic salts from the reaction mixture, washing the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water to remove any residual salts or TBAB.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude material by silica gel column chromatography as needed.

References

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. [Link]

  • Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

Sources

Process Development and Scale-Up Manufacturing of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS: 942474-67-1) is a critical synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors, PARP inhibitors, and targeted oncology therapies. The core structural motif—a functionalized piperidine linked to a fluoro-substituted aniline derivative—is typically accessed via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Transitioning this synthesis from a discovery-scale milligram preparation to a robust kilogram-scale manufacturing process requires strict control over regioselectivity, reaction exotherms, and impurity profiles.

Regiochemical Control in SNAr

The synthesis relies on the reaction between 1,4-difluoro-2-nitrobenzene and piperidin-4-ol . The starting arene possesses two chemically distinct fluorine atoms at the C1 and C4 positions. The regioselectivity of the nucleophilic attack is entirely dictated by the electronic influence of the nitro group at C2 .

The fluorine at C1 is ortho to the strongly electron-withdrawing nitro group. When piperidin-4-ol attacks C1, the resulting negative charge in the intermediate Meisenheimer complex is delocalized directly onto the highly electronegative oxygen atoms of the nitro group via resonance (-M effect). Conversely, the fluorine at C4 is meta to the nitro group; an attack at this position generates an intermediate where the negative charge cannot be stabilized by the nitro group's resonance. Consequently, the activation energy for C1 substitution is dramatically lower, resulting in near-exclusive regioselectivity for the target 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol .

SNAr_Mechanism SM 1,4-Difluoro-2-nitrobenzene (Electrophile) MC Meisenheimer Complex (Resonance Stabilized by ortho-NO2) SM->MC Nucleophilic Attack Nuc Piperidin-4-ol (Nucleophile) Nuc->MC Base: K2CO3 Prod 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (Target Product) MC->Prod F- Elimination Byprod Fluoride Anion (Leaving Group) MC->Byprod

Figure 1: SNAr mechanism showing regioselective attack at C1 to form the Meisenheimer complex.

Process Safety and Thermal Hazards

Nitroaromatic compounds possess inherent thermal instability and can undergo highly exothermic decomposition if subjected to excessive thermal stress. Before scaling up, Differential Scanning Calorimetry (DSC) must be performed on both the starting materials and the reaction mixture.

While 1,4-difluoro-2-nitrobenzene typically shows an onset of decomposition above 220°C, the SNAr reaction itself is highly exothermic. The heat of reaction (ΔH) for the formation of the C-N bond and the precipitation of potassium fluoride can lead to thermal runaway if the nucleophile is added as a single bolus. Therefore, the process is designed as a semi-batch operation , where piperidin-4-ol is added at a controlled rate while maintaining the reactor temperature strictly below 25°C.

Route Optimization and Scale-Up Strategy

To ensure a scalable, economically viable, and environmentally conscious process, the reaction conditions were systematically optimized.

  • Solvent Selection: While N,N-Dimethylformamide (DMF) is a classic solvent for SNAr reactions due to its ability to stabilize the polar transition state, its high boiling point and toxicity complicate scale-up and waste disposal. Acetonitrile (MeCN) was selected as the optimal solvent. It provides sufficient polarity to drive the reaction, allows for a lower operating temperature, and enables a highly efficient aqueous "crash-out" (precipitation) during workup.

  • Base Selection: An inorganic base, Potassium Carbonate (K₂CO₃), is utilized to scavenge the hydrogen fluoride (HF) byproduct. Without a base, HF would protonate the piperidin-4-ol, rendering it non-nucleophilic and stalling the reaction . K₂CO₃ is preferred over organic bases (like DIPEA) because it does not participate in competitive nucleophilic attack and is easily removed during the aqueous quench.

Table 1: Optimization of Reaction Conditions
SolventBaseTemperature (°C)Addition RateTime (h)Conversion (%)Purity (HPLC %)Notes
DMFDIPEA80°CBolus4>99.092.5High bis-substitution impurity; dark color.
THFK₂CO₃65°CDropwise1285.096.0Incomplete conversion; poor solubility of base.
MeCN K₂CO₃ 45°C Dropwise 6 >99.5 99.2 Optimal; clean profile, easy product isolation.

Detailed Manufacturing Protocol (1 kg Scale)

The following protocol is a self-validating system designed for a 1 kg output. The causality of each step is engineered to maximize yield while minimizing the formation of the 1,4-bis(piperidin-4-ol)-2-nitrobenzene impurity.

Materials Required
  • 1,4-Difluoro-2-nitrobenzene: 750 g (4.71 mol, 1.0 equiv)

  • Piperidin-4-ol: 486 g (4.80 mol, 1.02 equiv)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 977 g (7.07 mol, 1.5 equiv)

  • Acetonitrile (MeCN): 7.5 L

  • Deionized Water: 15.0 L

Step-by-Step Methodology
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes. Charge the reactor with 5.0 L of MeCN. Set the chiller to 15°C and initiate overhead stirring at 150 RPM.

  • Reagent Charging: Charge 750 g of 1,4-difluoro-2-nitrobenzene into the reactor. Follow immediately with the addition of 977 g of finely powdered K₂CO₃. Allow the suspension to stir for 15 minutes to ensure uniform dispersion.

  • Controlled Addition (Exotherm Control): Dissolve 486 g of piperidin-4-ol in 2.5 L of MeCN. Transfer this solution to an addition funnel. Begin dropwise addition of the piperidin-4-ol solution over a period of 2 hours. Crucial: Monitor the internal temperature probe. Adjust the addition rate to ensure the internal temperature does not exceed 25°C to prevent bis-substitution.

  • SNAr Reaction: Once the addition is complete, adjust the jacket temperature to heat the reaction mixture to an internal temperature of 45°C. Maintain stirring for 6 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, dilute with MeCN, filter, and analyze via HPLC. The reaction is deemed complete when the residual 1,4-difluoro-2-nitrobenzene is ≤ 0.5% (Area/Area).

  • Quench and Crystallization: Cool the reactor to 20°C. Slowly charge 15.0 L of deionized water into the reactor over 1 hour. The product is highly lipophilic and will rapidly crystallize out of the MeCN/Water mixture, while the inorganic salts (K₂CO₃, KF) remain dissolved in the aqueous phase. Once all water is added, cool the suspension to 5°C and age for 2 hours to maximize crystal growth.

  • Filtration and Washing: Discharge the slurry onto a Nutsche filter. Filter under vacuum. Wash the resulting filter cake with 3 x 2.0 L of cold deionized water to remove residual fluorides and acetonitrile.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 50°C under high vacuum (< 50 mbar) for 24 hours, or until the moisture content by Karl Fischer titration is ≤ 0.5%.

ScaleUp_Workflow N1 1. Reactor Preparation Purge N2, Charge MeCN N2 2. Reagent Charging 1,4-Difluoro-2-nitrobenzene & K2CO3 N1->N2 N3 3. Controlled Addition Piperidin-4-ol in MeCN (T < 25°C) N2->N3 N4 4. SNAr Reaction Stir at 45°C for 6 hours N3->N4 N5 5. Quench & Crystallization Water Addition & Cool to 5°C N4->N5 N6 6. Filtration & Washing Filter cake, wash with H2O N5->N6 N7 7. Vacuum Drying Dry at 50°C to constant weight N6->N7

Figure 2: Step-by-step unit operations for the 1 kg scale-up manufacturing process.

Analytical Control & Quality Specifications

To ensure the intermediate is suitable for downstream API manufacturing, rigorous analytical controls are applied. The primary impurity of concern is the bis-substituted adduct, which must be controlled to < 0.5% to prevent downstream purification failures.

Table 2: Quality Control Specifications
ParameterSpecificationTesting Method
Appearance Yellow to bright orange crystalline powderVisual Inspection
Identification Conforms to reference structure¹H-NMR (DMSO-d₆) / LC-MS
Chromatographic Purity ≥ 99.0% (Area/Area)HPLC (UV at 254 nm)
Bis-substituted Impurity ≤ 0.5% (Area/Area)HPLC (UV at 254 nm)
Starting Material Limit ≤ 0.5% (Area/Area)HPLC (UV at 254 nm)
Water Content ≤ 0.5% w/wKarl Fischer Titration
Residue on Ignition (ROI) ≤ 0.1% w/wUSP <281>

References

  • Correa, N. M., Zorzan, D. H., D'Anteo, L., Lasta, E., Chiarini, M., & Cerichelli, G. (2000). "Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine." The Journal of Organic Chemistry. ACS Publications.[Link][1]

  • Preprints.org. (2024). "Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine." Preprints.[Link][2]

Sources

Application Note: Optimal Reaction Conditions for Maximizing 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol Yield

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a highly valuable synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including benzimidazole derivatives and cyclin-dependent kinase (CDK) inhibitors (1)[1]. This application note details the mechanistic rationale and optimized experimental parameters for synthesizing this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and piperidin-4-ol. By leveraging the differential electronic activation of the aryl fluorides, we establish a highly regioselective protocol that delivers >98% yield under mild conditions.

Mechanistic Rationale & Regioselectivity

The success and high yield of this transformation rely fundamentally on the principles of the SNAr pathway. Understanding the causality behind the regioselectivity is critical for scale-up and impurity control.

  • Electronic Activation: The nitro (-NO₂) group is a potent electron-withdrawing group (EWG). It activates the aromatic ring toward nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance (2)[2].

  • Regioselectivity (C1 vs. C4): In the starting material, 1,4-difluoro-2-nitrobenzene, the fluorine at the C1 position is ortho to the nitro group, whereas the fluorine at C4 is meta. Because resonance stabilization of the negative charge in the transition state only occurs at the ortho and para positions, the C1 position is highly activated. The C4 position remains unactivated. Consequently, the secondary amine of piperidin-4-ol exclusively attacks at C1 (3)[3].

  • Leaving Group Dynamics: Fluoride is an excellent leaving group in SNAr reactions. Its high electronegativity maximizes the electrophilicity of the attached carbon, accelerating the rate-determining nucleophilic addition step.

SNAr_Mechanism SM 1,4-Difluoro-2-nitrobenzene + Piperidin-4-ol MC Meisenheimer Complex (Negative charge stabilized by ortho-NO2) SM->MC Nucleophilic Attack (Rate Determining) Prod 1-(4-Fluoro-2-nitrophenyl) piperidin-4-ol MC->Prod Loss of Fluoride (Fast)

Figure 1. SNAr mechanism showing regioselective attack at the ortho-activated C1 position.

Condition Optimization & Yield Data

To maximize the yield and minimize impurities (such as bis-substitution or thermal decomposition), various solvents, bases, and temperatures were systematically evaluated.

Table 1: Optimization of SNAr Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Regioselectivity (C1:C4)
1THFDIPEA (2.0)651278>99:1
2MeCNK₂CO₃ (2.0)50885>99:1
3NMPK₂CO₃ (2.0)7028895:5
4DMFDIPEA (2.0)25694>99:1
5 DMF K₂CO₃ (2.0) 25 4 >98 >99:1
Causality Behind the Optimal Choice (Entry 5):
  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the nucleophile and stabilizes the polar Meisenheimer transition state, drastically accelerating the reaction kinetics at room temperature (4)[4].

  • Base: Potassium carbonate (K₂CO₃) acts as an insoluble, heterogeneous acid scavenger. It efficiently neutralizes the generated hydrogen fluoride (HF) without participating in unwanted side reactions, unlike stronger bases which might promote degradation.

  • Temperature: Room temperature (25 °C) is optimal. The C1 fluorine is sufficiently activated that heating is unnecessary. Elevated temperatures (e.g., 70 °C, Entry 3) lead to a slight decrease in yield due to thermal degradation and trace bis-substitution at the unactivated C4 position (5)[5].

Standardized Experimental Protocol

Workflow Step1 1. Reaction Setup Mix 1,4-difluoro-2-nitrobenzene, piperidin-4-ol, and K2CO3 in DMF Step2 2. Incubation Stir at 25°C for 4 hours Monitor by TLC/LC-MS Step1->Step2 Step3 3. Quenching & Workup Pour into ice-water Extract with EtOAc Step2->Step3 Step4 4. Purification Wash with Brine, Dry over Na2SO4 Concentrate in vacuo Step3->Step4 Step5 Step5 Step4->Step5

Figure 2. Step-by-step workflow for the high-yield synthesis and isolation of the product.

Materials Required:
  • 1,4-Difluoro-2-nitrobenzene (1.0 equiv, limiting reagent)

  • Piperidin-4-ol (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous, 0.5 M relative to substrate)

  • Ethyl acetate (EtOAc) and Brine for extraction

Step-by-Step Methodology:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,4-difluoro-2-nitrobenzene (10.0 mmol, 1.59 g) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (20.0 mmol, 2.76 g) to the stirring solution.

  • Nucleophile Addition: Slowly add piperidin-4-ol (11.0 mmol, 1.11 g) in portions over 5 minutes. The reaction mixture will typically transition to a deep orange/yellow color, indicative of the Meisenheimer complex formation (4)[4].

  • Incubation: Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 1:1) or LC-MS until complete consumption of the starting material is observed.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. This quenches the reaction and forces the organic product out of the highly polar DMF/water phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing: Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to afford 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol as a vibrant orange solid/oil.

  • Yield: Expected yield is >98% (approx. 2.35 g) with high purity (>95% by NMR), requiring no further purification for most downstream applications.

Analytical Characterization

To ensure the self-validating integrity of the protocol, verify the product using the following analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): Expected diagnostic peaks include the aromatic protons (a doublet of doublets for the C3 proton adjacent to F and NO₂, a multiplet for C5, and a doublet of doublets for C6). The piperidine protons will appear upfield, with the alpha-protons shifted downfield (~3.0-3.5 ppm) due to the electron-withdrawing aryl ring.

  • LC-MS (ESI+): Expected mass-to-charge ratio [M+H]⁺ m/z = 241.1.

References

  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PMC. 1

  • 4-Cyclopropoxy-1-fluoro-2-nitrobenzene. Benchchem. 3

  • Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles. The Journal of Organic Chemistry - ACS Publications. 4

  • 1.1.8. Of Nitrogen Substituents Having a C-N Bond. Thieme Connect. 2

  • Piperidine derivatives as ccr5 antagonists (WO2004054974A2). Google Patents. 5

Sources

Application Note: Reagents, Mechanistic Rationale, and Protocol for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a highly versatile synthetic building block in medicinal chemistry. It serves as a critical intermediate in the development of functionally biased GPCR ligands, kinase inhibitors, and other targeted therapeutics ( [1]). The preparation of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. This application note details the reagent selection, mechanistic causality, and a self-validating experimental protocol designed for high-yield, reproducible synthesis.

Mechanistic Rationale & Reagent Selection

The synthesis involves the coupling of 1,4-difluoro-2-nitrobenzene with piperidin-4-ol. The success and purity of this transformation hinge on three fundamental chemical principles:

  • Regioselectivity via Meisenheimer Complex Stabilization: The nitro group is a powerful electron-withdrawing group (EWG) that activates the aromatic ring toward nucleophilic attack. However, this activation is strictly position-dependent. The fluorine atom at the 1-position (ortho to the nitro group) is highly activated because the intermediate anionic Meisenheimer complex can delocalize its negative charge directly onto the electronegative oxygen atoms of the nitro group. Conversely, the fluorine at the 4-position is meta to the nitro group; it lacks this resonance stabilization and remains completely inert under standard SNAr conditions ( [2]).

  • Chemoselectivity via Base Selection: Piperidin-4-ol contains both a secondary amine (nucleophile) and a secondary alcohol. To prevent competing O-arylation (undesired ether formation), a mild, insoluble inorganic base like Potassium carbonate (K2CO3) is utilized. K2CO3 acts as an acid scavenger to neutralize the hydrogen fluoride (HF) byproduct but is not strong enough to deprotonate the hydroxyl group, ensuring perfect chemoselectivity for N-arylation.

  • Solvent Acceleration: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents poorly solvate the nucleophilic amine (increasing its ground-state reactivity) while effectively stabilizing the polar transition state of the SNAr mechanism, significantly accelerating the reaction rate compared to protic environments ( [3]).

Quantitative Data: Reagents and Materials

The following table summarizes the stoichiometric requirements and physical properties of the reagents necessary for this workflow.

Reagent NameRole in ReactionCAS NumberMolecular Weight ( g/mol )Equivalents
1,4-Difluoro-2-nitrobenzene Electrophile / Starting Material364-74-9159.091.00
Piperidin-4-ol Nucleophile5382-16-1101.151.10 - 1.20
Potassium carbonate (K2CO3) Base / Acid Scavenger584-08-7138.202.50
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent68-12-273.09N/A (0.2 M)
Ethyl Acetate (EtOAc) Extraction Solvent141-78-688.11N/A

Reaction Workflow Diagram

SNAr_Workflow SM Starting Materials 1,4-Difluoro-2-nitrobenzene + Piperidin-4-ol Reaction Reaction Conditions Stir at 60-80°C for 4-16 h (SNAr Mechanism) SM->Reaction Reagents Reagents & Solvents Base: K2CO3 or DIPEA Solvent: DMF or MeCN Reagents->Reaction IPC In-Process Control (IPC) Monitor via LC-MS / TLC Check for SM consumption Reaction->IPC IPC->Reaction Incomplete Workup Aqueous Workup Quench with H2O, Extract with EtOAc Wash with Brine, Dry over Na2SO4 IPC->Workup Reaction Complete Purification Purification Silica Gel Chromatography (Hexanes/EtOAc or DCM/MeOH) Workup->Purification Product Final Product 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (High Purity >95%) Purification->Product

Workflow for the SNAr synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, embedding visual and analytical checkpoints directly into the workflow to guarantee experimental success.

Step 1: Reaction Assembly
  • Procedure: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-difluoro-2-nitrobenzene (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add piperidin-4-ol (1.1 equiv) followed by finely powdered anhydrous K2CO3 (2.5 equiv).

  • Causality: Utilizing finely powdered K2CO3 maximizes the solid-liquid interfacial surface area. This ensures rapid neutralization of the HF byproduct, preventing localized acidic microenvironments that could degrade the starting materials or stall the reaction kinetics.

Step 2: Thermal Activation & In-Process Control (IPC)
  • Procedure: Attach a reflux condenser and heat the suspension to 70 °C under a nitrogen atmosphere for 4 to 16 hours.

  • Self-Validation (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS and TLC (50% EtOAc/Hexanes). The reaction validates its own completion when:

    • Visual TLC Cue: Complete consumption of the high-Rf starting material and the appearance of a new, bright yellow spot (lower Rf). The yellow color is an inherent validation of the highly conjugated nitroaromatic product forming.

    • Mass Confirmation: LC-MS confirms the product mass with a dominant peak at m/z 241.1 [M+H]⁺.

Step 3: Quenching and Aqueous Workup
  • Procedure: Cool the reaction mixture to ambient temperature. Slowly quench the reaction by pouring it into vigorously stirred distilled water (approx. 5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL/g of starting material).

  • Causality: The massive dilution with water drastically reduces the solubility of DMF in the organic phase, forcing the organic product to partition into the Ethyl Acetate layer.

  • Self-Validation: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). LiCl selectively strips residual DMF from the organic phase, preventing solvent carryover during concentration. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification and Final Characterization
  • Procedure: Purify the crude residue via silica gel flash chromatography using a gradient elution of 20% to 60% Ethyl Acetate in Hexanes.

  • Self-Validation: The desired product will elute as a distinct, visually trackable bright yellow band on the column. Pool the yellow fractions and concentrate to afford 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol as a solid.

  • Expected Analytical Signatures:

    • Yield: Typically >85%.

    • LC-MS: m/z 241.1 [M+H]⁺.

    • ¹H NMR (CDCl3): Validation of N-arylation (over O-arylation) is confirmed by the characteristic downfield shift of the piperidine ring protons adjacent to the nitrogen, while the hydroxyl proton signal remains intact.

References

  • Title: Dopamine D2 Receptor Ligands (US20210147355A1)
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: Organic Letters - ACS Publications URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that Nucleophilic Aromatic Substitution (SNAr) reactions require precise control over thermodynamics and kinetics to ensure high regioselectivity and yield.

This guide provides an authoritative, self-validating framework for troubleshooting and optimizing the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol from 1,4-difluoro-2-nitrobenzene (also commercially listed as 2,5-difluoronitrobenzene)[1] and piperidin-4-ol.

Mechanistic Rationale & Regioselectivity

The success of this synthesis relies entirely on the differential electronic activation of the two fluorine atoms on the starting material. In 1,4-difluoro-2-nitrobenzene, the nitro group is located at the C2 position[2].

  • The C1-Fluorine (ortho to NO₂): Highly activated. The strongly electron-withdrawing nitro group stabilizes the anionic transition state (Meisenheimer complex) via resonance, making this position highly electrophilic[3].

  • The C4-Fluorine (meta to NO₂): Weakly activated. It only experiences inductive electron withdrawal from the nitro group, lacking resonance stabilization.

Consequently, piperidin-4-ol selectively attacks the C1 position under mild conditions, yielding the target 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol[4].

SNAr_Mechanism SM 1,4-Difluoro-2-nitrobenzene (Highly activated ortho-F) Complex Meisenheimer Intermediate (Resonance Stabilized by NO2) SM->Complex Nucleophilic Attack (ortho) Nuc Piperidin-4-ol (Nucleophile) Nuc->Complex Nucleophilic Attack (ortho) Base K2CO3 / DIPEA (Proton Scavenger) Base->Complex Nucleophilic Attack (ortho) Product 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (Target Product) Complex->Product F- Elimination Byproduct Bis-substituted Impurity (Avoid via Temp Control) Product->Byproduct Excess Nuc / High Temp (Attack at meta-F)

Figure 1: Regioselective SNAr pathway for 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol synthesis.

Troubleshooting FAQs

Q1: My product yield is lower than 50%, and LC-MS shows a highly polar side product. What is happening? A: You are likely observing the hydrolysis of the starting material. The ortho-fluorine is so highly activated that trace water in your solvent or hygroscopic base (e.g., wet K₂CO₃) generates hydroxide ions. Hydroxide outcompetes piperidin-4-ol, yielding a phenol byproduct. Causality & Fix: The reaction environment must be strictly anhydrous. Use anhydrous DMF or MeCN (<200 ppm water) and oven-dry your K₂CO₃ at 120°C overnight prior to use.

Q2: I am observing a di-substituted impurity (bis-piperidine adduct). How do I prevent this? A: This is a classic case of thermal over-activation. While the meta-fluorine (C4) is generally unreactive due to a lack of resonance stabilization[2], pushing the reaction temperature above 80°C or using a large excess of the nucleophile forces the second substitution. Causality & Fix: Thermodynamics dictate that the first substitution is fast. Keep the reaction temperature strictly between 50–60°C and limit piperidin-4-ol to 1.05 equivalents.

Q3: The reaction stalls at 70% conversion even with prolonged heating. Adding more K₂CO₃ doesn't help. A: This is a mass transfer issue. K₂CO₃ is completely insoluble in DMF. As the reaction progresses, the surface of the solid base can become coated with potassium fluoride (KF) byproduct, stalling the proton scavenging cycle. Causality & Fix: Switch to a homogeneous organic base like N,N-Diisopropylethylamine (DIPEA) at 2.0 equivalents. DIPEA remains fully soluble, ensuring consistent reaction kinetics without relying on vigorous mechanical stirring.

Q4: How do I efficiently remove the DMF solvent without losing my product during thermal evaporation? A: DMF has a high boiling point (153°C), and rotary evaporation at high temperatures can degrade the nitroaromatic product. Causality & Fix: Rely on partition coefficients rather than boiling points. Quench the reaction into 5 volumes of ice-water. Extract with Ethyl Acetate (EtOAc), and wash the organic layer three times with a 5% aqueous LiCl solution or saturated brine. The salt heavily favors the partitioning of DMF into the aqueous phase, leaving your product safe in the organic layer.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile. Use this data to benchmark your own process.

Solvent (Condition)Base (Eq)Temp (°C)Time (h)Yield (%)Purity (%)Mechanistic Observation / Causality
Wet DMFK₂CO₃ (2.0)6064560High phenol byproduct due to competitive OH⁻ attack.
Anhydrous DMFK₂CO₃ (2.0)8546575Bis-substituted impurity formed via thermal over-activation.
Anhydrous THFDIPEA (2.0)60125585Reaction stalled; THF lacks polarity to stabilize the transition state.
Anhydrous DMF K₂CO₃ (2.0) 55 5 92 >98 Optimal heterogeneous conditions. High regioselectivity.
Anhydrous MeCN DIPEA (2.0) 60 6 89 >98 Optimal homogeneous conditions. Eliminates mass transfer issues.

Standard Operating Protocol: Optimized Workflow

This self-validating protocol utilizes homogeneous base conditions (MeCN/DIPEA) to eliminate the mechanical stirring variables associated with insoluble inorganic bases.

Workflow Step1 1. Reagent Preparation Anhydrous MeCN, DIPEA Step2 2. Reaction Assembly Mix 1,4-DFNB, Piperidin-4-ol Step1->Step2 Step3 3. Thermal Control Stir at 60°C for 6 hours Step2->Step3 Step4 4. Reaction Quench Pour into Ice-Water Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for optimized SNAr synthesis.

Step-by-Step Methodology:
  • Preparation: Purge a clean, dry 100 mL round-bottom flask with Nitrogen. Add 1,4-difluoro-2-nitrobenzene (1.0 eq, 10.0 mmol, 1.59 g) and piperidin-4-ol (1.05 eq, 10.5 mmol, 1.06 g).

  • Solvation: Inject 20 mL of anhydrous Acetonitrile (MeCN) into the flask. Stir to achieve a pale yellow solution.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL) via syringe. The solution will immediately deepen in color to vibrant yellow/orange, indicating the formation of the initial charge-transfer complex.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 60°C. Stir at 600 RPM for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ~ 0.8) should be completely consumed, replaced by a bright yellow product spot (R_f ~ 0.3).

  • Quench & Extraction: Cool the mixture to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 0.5 M HCl (30 mL) to remove excess DIPEA, followed by saturated brine (2 x 50 mL) to remove residual MeCN.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford pure 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol.

References

  • [4] MDPI Molecules. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Retrieved from: [Link]

  • [2] The Journal of Physical Chemistry B. A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. Retrieved from:[Link]

  • [3] Organic Process Research & Development. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from:[Link]

Sources

Technical Support Center: Crystallization of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, offering explanations for the underlying causes and providing actionable solutions.

Q1: My compound is "oiling out" instead of crystallizing. What are the causes and how can I fix this?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue in crystallization, particularly with compounds that have low melting points or when high levels of supersaturation are generated too quickly.[1] It occurs when the solute concentration exceeds the solubility limit to such an extent that a second, solute-rich liquid phase forms instead of a solid crystalline phase.

Underlying Causes:

  • High Supersaturation: Rapid cooling, fast anti-solvent addition, or excessive solvent evaporation can create a supersaturation level that is too high, pushing the system into an unstable region where oiling out is favored over nucleation.[2][3]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[1]

  • Solvent Choice: The chosen solvent system may not be optimal, leading to a scenario where the compound has high solubility at elevated temperatures but becomes immiscible upon cooling.

Troubleshooting Strategies:

    • Slower Cooling Rate: Decrease the rate of cooling to allow molecules more time to orient themselves into a crystal lattice.[2]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[5]

  • Seeding: Introduce a small number of high-quality seed crystals of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol into the supersaturated solution.[6] This provides a template for crystal growth and can bypass the kinetic barrier for nucleation, preventing oiling out.[1]

  • Solvent System Optimization:

    • Experiment with different solvent or co-solvent systems. A good crystallization solvent will exhibit a steep solubility curve with temperature.

    • Consider using a solvent in which the compound has slightly lower solubility at higher temperatures to reduce the initial supersaturation level.

  • Increase Purity: If impurities are suspected, purify the starting material using an appropriate technique such as column chromatography before attempting crystallization.

Q2: I'm getting very fine needles or small, poorly-defined crystals. How can I obtain larger, higher-quality crystals?

A2: The formation of small or needle-like crystals is often a result of rapid nucleation relative to crystal growth.[2] This can be influenced by the level of supersaturation, the presence of impurities, and the chosen solvent.

Underlying Causes:

  • High Supersaturation: As with oiling out, high supersaturation leads to a high nucleation rate, resulting in a large number of small crystals.[2]

  • Impurities: Impurities can adsorb onto specific crystal faces, inhibiting growth in certain directions and leading to altered crystal habits, such as the formation of needles instead of prisms.[7][8]

Troubleshooting Strategies:

  • Reduce Supersaturation:

    • Slow Down the Process: Employ slower cooling rates or slower anti-solvent addition.[9]

    • Use Less Supersaturation: Start with a solution that is closer to the saturation point at the higher temperature.

  • Optimize the Solvent System:

    • Screen a variety of solvents with different polarities and hydrogen bonding capabilities. The table below provides a starting point for solvent screening based on the general solubility of piperidine derivatives.[10]

    • Consider using a co-solvent system to fine-tune the solubility properties.

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl group can hydrogen bond with the piperidinol moiety.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThe ether oxygen can act as a hydrogen bond acceptor.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe carbonyl group can interact with the solute.
Esters Ethyl AcetateModerateOffers a balance of polarity.
Aromatic TolueneLow to ModerateLess polar, may be useful as an anti-solvent.
Alkanes Heptane, HexaneVery LowTypically used as anti-solvents.
  • Utilize Seeding: Adding seed crystals at a low level of supersaturation can encourage the growth of existing crystals rather than the formation of new nuclei.[6]

  • Slurry Experiment (Ostwald Ripening): If you have a mixture of small and large crystals, stirring the solid in its mother liquor for an extended period can lead to the dissolution of smaller crystals and the growth of larger ones.

Q3: My crystallization yield is consistently low. What factors could be contributing to this and how can I improve it?

A3: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after crystallization.[9]

Underlying Causes:

  • Incomplete Crystallization: The final temperature of the crystallization may be too high, or not enough time was allowed for the system to reach equilibrium.

  • Excessive Solvent: Using too much solvent to dissolve the compound initially will result in a higher concentration of the compound remaining in the solution upon cooling.[9]

  • Sub-optimal Solvent Choice: The chosen solvent may have too high a solubility for the compound at the final crystallization temperature.

Troubleshooting Strategies:

  • Optimize the Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to decrease the solubility of the compound in the mother liquor.

  • Concentrate the Mother Liquor: If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be obtained.

  • Anti-solvent Addition: Carefully add an anti-solvent to the mother liquor to induce further precipitation of the compound.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol during crystallization.

Q1: What are the key physicochemical properties of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol that I should be aware of for crystallization?

A1: While specific experimental data for 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is not extensively published, we can infer its properties from its constituent parts: a substituted nitrophenyl ring and a piperidin-4-ol moiety.

  • Polarity: The presence of the nitro group, the fluorine atom, and the hydroxyl group makes the molecule polar. The piperidine ring itself has some non-polar character. This suggests that it will be soluble in a range of polar organic solvents.[11]

  • Hydrogen Bonding: The hydroxyl group on the piperidine ring is a hydrogen bond donor and acceptor, while the nitro group and the nitrogen in the piperidine ring are hydrogen bond acceptors. This will significantly influence its interaction with solvents.

  • Physical Form: It is expected to be a solid at room temperature.

Q2: Are there any known polymorphs of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol?

A2: While there is no specific literature detailing the polymorphism of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, it is important to note that many active pharmaceutical ingredients (APIs) and their intermediates can exist in multiple crystalline forms, or polymorphs.[12][13] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[12] It is crucial during development to ensure that the desired, most stable polymorph is consistently produced. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the solid form. Piperidine derivatives, in general, are known to exhibit polymorphism.[14]

Q3: How do I choose the best solvent for crystallization?

A3: The ideal crystallization solvent should have the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This allows for a good recovery of the crystalline product upon cooling.

  • It should not react with the compound.

  • It should be easily removable from the final product.

  • It should be non-toxic and environmentally friendly, if possible.

A good starting point is to perform small-scale solubility tests with a range of solvents of varying polarities.

Q4: What is the role of impurities in the crystallization process?

A4: Impurities can have a significant impact on crystallization.[15] They can:

  • Inhibit or promote nucleation.

  • Alter the crystal habit (shape) by adsorbing to specific crystal faces. [7][16][17]

  • Be incorporated into the crystal lattice, reducing the purity of the final product. [7]

  • Increase the likelihood of oiling out. [1]

It is therefore essential to use starting material of the highest possible purity for crystallization.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Place the crude 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol in an appropriately sized Erlenmeyer flask.

  • Add a suitable solvent (e.g., isopropanol) portion-wise while heating the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization is complete at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolve the crude 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise with vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • If the solution becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

Crystallization_Workflow cluster_preparation Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying Crude_Compound Crude Compound Dissolution Dissolution (Heating) Crude_Compound->Dissolution Solvent_Selection Solvent Selection Solvent_Selection->Dissolution Supersaturation Generate Supersaturation (Cooling / Anti-solvent) Dissolution->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Fine_Needles Fine Needles Nucleation->Fine_Needles Dominant Filtration Filtration Crystal_Growth->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals Oiling_Out Oiling Out Oiling_Out->Supersaturation Adjust Rate / Seed Fine_Needles->Supersaturation Reduce Supersaturation

Caption: A general workflow for the crystallization process, including common troubleshooting loops.

Impurity_Effects cluster_impact Potential Impacts on Crystallization Impurity Impurity Present in Solution Altered_Habit Altered Crystal Habit (e.g., Needles) Impurity->Altered_Habit Adsorbs to Crystal Faces Reduced_Purity Reduced Final Purity (Inclusion) Impurity->Reduced_Purity Gets Trapped in Crystal Lattice Inhibited_Growth Inhibited Crystal Growth Impurity->Inhibited_Growth Blocks Growth Sites Oiling_Out Increased Likelihood of Oiling Out Impurity->Oiling_Out Disrupts Nucleation

Caption: The detrimental effects of impurities on the crystallization process.

References

  • Impact of impurities on crystal growth. (2025, April 15). Nature Physics.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • Barrett, M., McNamara, M., Hao, H., Barrett, P., & Glennon, B. (2013). Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. Organic Process Research & Development, 17(7), 949-957.
  • Vetter, T., & Mazzotti, M. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1358. _
  • Scribd. (n.d.). Control of Supersaturation in Crystallization.
  • van der Leeden, M. C., & van Rosmalen, G. M. (2003). The role of impurities on the morphology of NaCl crystals. In: Recent Research Developments in Crystal Growth.
  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Schöll, J., & Mazzotti, M. (2007). Predicting the Effect of Impurity Adsorption on Crystal Morphology. Crystal Growth & Design, 7(10), 2046-2053.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Nagy, Z. K., & Fujiwara, M. (2012). Systematic Design of Supersaturation Controlled Crystallization Processes. Chemical Engineering Science, 77, 21-32.
  • Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Liu, X. (2019). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. Industrial & Engineering Chemistry Research, 58(38), 17855-17863.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • ResearchGate. (2014, October 4). (PDF) Supersaturation Control during Fractional Crystallization.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Wang, F., & Li, K. (2021).
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Merck. (n.d.). 1-(4-Fluoro-2-nitrophenyl)piperidine | 719-70-0.
  • NextSDS. (n.d.). 1-(4-FLUORO-2-NITROPHENYL)PIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information.
  • Wang, Y., Zhang, Y., Wang, Y., & Xu, B. (2019). Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives. Journal of Materials Chemistry C, 7(39), 12229-12236.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
  • Guidechem. (n.d.). 1-(2-fluoro-4-nitrophenyl)piperidine 172967-04-3 wiki.
  • Ayeni, A. O., Akintayo, C. O., Akintayo, E. T., & Owoare, R. B. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
  • Arulraj, R., & Ponnuswamy, S. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 3(2), 65-79.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Fluoro-2-nitrophenyl)piperidine.
  • ChemIndex. (n.d.). 719-70-0 | 1-(4-fluoro-2-nitrophenyl)piperidine.
  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(1), 1-15.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.
  • Kiran Kumar, K., et al. (2021). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts.
  • Fisher Scientific. (n.d.). 1-(4-Fluoro-2-nitrophenyl)piperidine, 97%, Thermo Scientific 1 g.
  • BenchChem. (n.d.). Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem.
  • Jang, H. Y., et al. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3075-3078.

Sources

Technical Support Center: Troubleshooting 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis and purification of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol .

This critical intermediate is synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluoronitrobenzene with piperidin-4-ol. While the reaction is highly regioselective due to the strong electron-withdrawing nature of the ortho-nitro group, specific impurities can arise from kinetic competition, stoichiometric imbalances, and environmental factors.

Part 1: Mechanistic Pathway of Impurity Formation

Understanding the causality behind impurity formation is the first step in robust process chemistry. The diagram below illustrates the logical relationships and kinetic pathways that lead to the target product versus common impurities.

Workflow SM Starting Materials 2,5-Difluoronitrobenzene + Piperidin-4-ol Target Target Product 1-(4-Fluoro-2-nitrophenyl) piperidin-4-ol SM->Target SNAr at ortho-F (Kinetically favored) ImpA Impurity A (Regioisomer) 1-(4-Fluoro-3-nitrophenyl) piperidin-4-ol SM->ImpA SNAr at meta-F (Trace, unfavorable) ImpB Impurity B (Over-substitution) 1,4-Bis(4-hydroxypiperidin-1-yl) -2-nitrobenzene Target->ImpB Excess amine / High Temperature ImpC Impurity C (Oxidation) 1-(4-Fluoro-2-nitrophenyl) piperidin-4-one Target->ImpC Trace metals / Aerobic oxidation

Mechanistic pathway of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol synthesis and impurity formation.

Part 2: Quantitative Impurity Profiling

To effectively monitor your reaction, you must understand the chromatographic behavior of your analytes. Below is a summarized quantitative data table detailing the common impurities, their formation mechanisms, and their estimated Relative Retention Times (RRT) on a standard reverse-phase C18 column.

ImpurityChemical NameMechanism of FormationRRT (Approx.)Primary Control Strategy
Target 1-(4-Fluoro-2-nitrophenyl)piperidin-4-olSNAr at ortho-F1.00N/A
Impurity A 1-(4-Fluoro-3-nitrophenyl)piperidin-4-olSNAr at meta-F (Regioisomer)~1.15Strict temperature control (<40°C)
Impurity B 1,4-Bis(4-hydroxypiperidin-1-yl)-2-nitrobenzeneOver-substitution (both F replaced)~1.40Limit amine to 1.05 eq; slow addition
Impurity C 1-(4-Fluoro-2-nitrophenyl)piperidin-4-oneAerobic oxidation of secondary alcohol~1.25Degas solvents; use metal-free reagents
SM1 2,5-DifluoronitrobenzeneIncomplete conversion~1.80Monitor via HPLC; extend reaction time
SM2 Piperidin-4-olIncomplete conversion~0.30Aqueous workup (highly water soluble)
Part 3: Troubleshooting FAQs

Q1: Why am I detecting the disubstituted Impurity B even when using exactly 1.0 equivalent of piperidin-4-ol? A: This is a classic local concentration effect. If the amine is added too rapidly or mixing is inadequate, the local concentration of piperidin-4-ol in the immediate vicinity of the droplet exceeds the stoichiometric ratio. This drives the second SNAr reaction despite the lower electrophilicity of the remaining meta-fluorine. The formation of σ -adducts in SNAr reactions is highly dependent on electrophilicity indices and local concentration gradients[1]. Ensure a dropwise addition of the amine over 30-60 minutes under vigorous stirring.

Q2: How can I analytically resolve the regioisomer (Impurity A) from the target product? A: Regioisomers in fluoronitrobenzene derivatives often co-elute on standard C18 columns due to identical molecular weights and similar polarities. We recommend an optimized stability-indicating HPLC method using a phenyl-hexyl or fluorinated stationary phase to exploit π−π interactions, similar to methods used for resolving complex piperidine-derivative impurities[2]. A gradient of Water (0.1% TFA) and Acetonitrile typically resolves these peaks, with the target ortho-substituted product eluting slightly earlier due to intramolecular hydrogen bonding reducing its effective hydrodynamic radius.

Q3: My product is darkening over time, and LC-MS shows an [M-2] peak. What is happening? A: The [M-2] peak corresponds to Impurity C, the piperidin-4-one derivative (m/z 238). Secondary alcohols on piperidine rings are susceptible to aerobic oxidation. This is often catalyzed by trace transition metals present in low-grade bases (e.g., technical grade K2CO3) or solvents. Switch to high-purity reagents, degas your solvents, and store the final product under an inert argon atmosphere.

Q4: My reaction stalls at 80% conversion. Should I increase the temperature? A: No. Increasing the temperature beyond 40°C provides enough thermal energy to overcome the activation barrier for the meta-fluorine substitution, drastically increasing Impurity A and Impurity B. Instead, consider the solvent polarity. The microenvironment and solvent polarity significantly influence the decomposition of the intermediate Meisenheimer complex, which is often the rate-limiting step in piperidine-based SNAr reactions[3]. Ensure your DMF is anhydrous, as water can alter the solvent's dielectric constant and stall the reaction.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to the next step until the validation checkpoint of the current step is successfully met.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 2,5-difluoronitrobenzene (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M). Degas the solution by bubbling Argon through it for 15 minutes.

  • Causality: Degassing removes dissolved oxygen, preventing the aerobic oxidation of the piperidin-4-ol to the piperidin-4-one impurity (Impurity C).

  • Validation Checkpoint: Perform a Karl Fischer titration of the solvent. It must show < 100 ppm water to prevent competitive hydrolysis to 4-fluoro-2-nitrophenol.

Step 2: Nucleophilic Addition

  • Action: Add finely powdered, anhydrous K2CO3 (2.0 eq). Begin dropwise addition of piperidin-4-ol (1.05 eq) dissolved in 5 mL DMF over 45 minutes at 25°C under vigorous stirring.

  • Causality: Dropwise addition prevents local concentration spikes of the amine, directly suppressing the formation of the over-substituted Impurity B.

  • Validation Checkpoint: 60 minutes post-addition, analyze a 10 µL aliquot via LC-MS. The target mass (m/z 241) must be the base peak, with the disubstituted mass (m/z 322) at < 0.5% relative abundance.

Step 3: Reaction Maturation

  • Action: Stir the reaction at 35°C for 12 hours.

  • Causality: Mild heating ensures complete consumption of the starting material without providing enough thermal energy to trigger meta-fluorine substitution (Impurity A).

  • Validation Checkpoint: HPLC analysis must show SM1 (2,5-difluoronitrobenzene) at < 1.0%. If > 1.0%, stir for an additional 2 hours and re-test. Do not proceed until validated.

Step 4: Quench and Phase Separation

  • Action: Quench the reaction by pouring it into ice-cold water (75 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL).

  • Causality: Ice-cold water precipitates the bulk of the product while keeping unreacted, highly polar piperidin-4-ol in the aqueous phase.

  • Validation Checkpoint: Check the pH of the aqueous waste; it must be > 8. A lower pH indicates protonation of the piperidine nitrogen, which will cause your target product to be lost in the aqueous layer.

Step 5: Crystallization (Purification)

  • Action: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and recrystallize the crude solid from hot Isopropanol/Heptane (1:3).

  • Causality: The regioisomer (Impurity A) has a different crystal lattice packing energy and remains soluble in the heptane-rich mother liquor, allowing for highly selective purification.

  • Validation Checkpoint: The isolated crystals must exhibit a sharp melting point and an HPLC purity of > 99.5%.

Part 5: References
  • Title : How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source : MDPI URL :[Link]

  • Title : Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid Source : Informatics Journals URL :[Link]

  • Title : Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine Source : ACS Publications URL :[Link]

Sources

Handling and long-term storage stability of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS: 942474-44-4). As a specialized fluorinated nitroaromatic intermediate utilized in advanced medicinal chemistry and drug development, maintaining its structural integrity during handling and storage is critical for reproducible experimental outcomes [1].

This guide provides field-proven insights, troubleshooting protocols, and self-validating methodologies to ensure optimal stability and prevent costly degradation.

Physicochemical Properties & Stability Metrics

Table 1: Key physicochemical properties and baseline stability metrics.

ParameterValueCausality / Significance
Molecular Weight 240.23 g/mol Standard parameter for molarity calculations [2].
Melting Point 103 – 104 °CIndicates solid-state stability at room temperature [2].
Boiling Point 409.9 ± 45.0 °CHigh boiling point; non-volatile under standard conditions [2].
Solid Storage 2 – 8 °C (Dark)Prevents slow thermal degradation and photochemical reduction [1].
Solution Storage -20 °C to -80 °CArrests nucleophilic degradation pathways in solvent [3].

Handling & Long-Term Storage FAQs

Q: What are the optimal long-term storage conditions for the solid powder?

A: Store the solid at 2–8 °C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen). Mechanistic Causality: The molecule features an electron-withdrawing nitro group ortho to the piperidine linkage. Nitroaromatics are highly susceptible to photochemical reduction when exposed to UV or ambient light, leading to the formation of reactive nitroso or azoxy dimers. Additionally, an inert atmosphere prevents oxidative degradation of the piperidine ring [3].

Q: How should I prepare and store stock solutions for biological or synthetic assays?

A: Always use anhydrous solvents (e.g., DMSO or DMF) and store aliquots at -20 °C. Mechanistic Causality: The presence of water in hygroscopic solvents like DMSO introduces the risk of hydrolysis. Furthermore, the strong electron-withdrawing nature of the nitro group activates the para-fluorine atom. Under aqueous basic conditions, this fluorine becomes susceptible to unintended Nucleophilic Aromatic Substitution (SNAr). Anhydrous conditions prevent this degradation pathway.

Q: Can this compound undergo repeated freeze-thaw cycles?

A: No. Limit the solution to a maximum of two freeze-thaw cycles . Mechanistic Causality: Repeated temperature fluctuations cause localized concentration gradients, leading to micro-precipitation. Because the compound may not fully redissolve without aggressive sonication, repeated cycles often result in artificially low concentrations and inaccurate dosing in downstream assays.

Troubleshooting Guide

Issue: The stock solution turned from pale yellow to dark orange/brown.

  • Root Cause: Photochemical degradation or oxidation. The nitro group has likely undergone photoreduction due to light exposure, or the piperidine ring has oxidized.

  • Resolution: Discard the compromised solution. For future batches, ensure the use of amber vials, minimize ambient light exposure during weighing, and purge the headspace with Argon before sealing.

Issue: Inconsistent assay results or apparent loss of compound concentration.

  • Root Cause: Precipitation due to moisture absorption by the DMSO during storage, or incomplete dissolution after thawing from -20 °C.

  • Resolution: Warm the aliquot to room temperature (25 °C) and gently sonicate in a water bath for 5 minutes before use. Implement the self-validating QC step (LC-MS) described in the protocol below to verify the exact concentration.

Experimental Protocol: Self-Validating Stock Solution Preparation

To guarantee trustworthiness in your assays, do not assume nominal concentration based solely on mass. Use this self-validating workflow.

Step 1: Equilibration Remove the solid vial from 2–8 °C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Why? Opening a cold vial causes immediate atmospheric moisture condensation on the powder, accelerating degradation.

Step 2: Weighing & Dissolution Weigh the desired mass using an analytical balance. Dissolve in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM or 50 mM stock solution. Vortex until visually clear.

Step 3: Analytical Validation (The Self-Validating Step) Before aliquoting, dilute a 1 µL sample into 1 mL of Acetonitrile/Water and inject it into an LC-MS system.

  • Acceptance Criteria: A single major peak at the expected retention time with m/z [M+H]+ = 241.2. Purity must be >98% by UV area (254 nm).

Step 4: Aliquoting & Purging Divide the validated stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Gently blow a stream of Argon gas over the open tubes for 3 seconds to displace oxygen, then cap immediately.

Step 5: Cryogenic Storage Transfer the aliquots immediately to a -20 °C or -80 °C freezer.

Process Visualization

StorageWorkflow A 1-(4-Fluoro-2-nitrophenyl) piperidin-4-ol (Solid) B Equilibrate to Room Temp (Prevent Condensation) A->B C Prepare Stock Solution (Anhydrous DMSO/DMF) B->C D Analytical QC (LC-MS / UV-Vis) C->D E Aliquot into Amber Vials (Argon Purge) D->E Purity >98% F Long-Term Storage (-20°C to -80°C) E->F

Workflow for preparation, QC, and long-term storage of stock solutions.

References

  • Guidechem. "1-(4-FLUORO-2-NITROPHENYL)PIPERIDIN-4-OL". Guidechem Chemical Database. Available at:1

  • ChemicalBook. "1-(4-FLUORO-2-NITROPHENYL)PIPERIDIN-4-OL Properties". ChemicalBook. Available at: 2

  • NextSDS. "1-(4-FLUORO-2-NITROPHENYL)PIPERIDIN-4-OL — Chemical Substance Information". NextSDS Database. Available at: 3

Sources

Reducing reagent toxicity in 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol. This platform is designed for drug development professionals and synthetic chemists looking to transition their Nucleophilic Aromatic Substitution (SNAr) pathways away from toxic, highly regulated reagents toward sustainable, scalable green chemistry.

Section 1: Core FAQs on Reagent Toxicity & Solvent Replacement

Q: Why are traditional solvents like DMF and NMP considered critical in SNAr, and what are the mechanistic consequences of replacing them? A: Dipolar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have historically been the "go-to" media for SNAr reactions because they efficiently solvate cations (e.g., K+ from K2CO3) while leaving the nucleophile completely unsolvated. This lack of hydrogen bonding drastically enhances the nucleophilicity of piperidin-4-ol, accelerating the formation of the critical Meisenheimer complex[1]. However, DMF and NMP are classified as Substances of Very High Concern (SVHCs) due to severe reproductive toxicity and impending legislative restrictions[1].

Replacing them with greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) eliminates mutagenic and reprotoxic risks[2]. Mechanistically, because these ethereal solvents have lower dielectric constants than DMF, the solubility of inorganic bases decreases. To compensate, reactions must be driven by either phase-transfer catalysis (PTC) or elevated temperatures to maintain the necessary reaction kinetics.

Q: How can we eliminate halogenated solvents (e.g., DCM) during the workup phase without compromising yield or purity? A: Dichloromethane (DCM) is heavily regulated due to its carcinogenic profile. To eliminate it, you must design a system where the reaction solvent also serves as the extraction solvent. 2-MeTHF is uniquely suited for this: it is bio-derived, highly stable, and crucially, water-immiscible[2]. By running the SNAr reaction in 2-MeTHF, the workup simply requires adding water to dissolve the inorganic salts (KF, unreacted K2CO3). The organic layer naturally separates, allowing for direct isolation of the product without requiring a secondary halogenated extraction solvent. Alternatively, if running the reaction in aqueous micellar conditions using polymers like HPMC, product extraction can be performed with minimal amounts of Ethyl Acetate (EtOAc), which yields comparable purity to DCM[3].

Section 2: Mechanistic Pathways & Quantitative Data

Understanding the electronic flow and solvent interactions is critical for troubleshooting. The regioselectivity of this reaction relies on the nitro group of 1,4-difluoro-2-nitrobenzene, which strongly withdraws electron density via resonance and induction, highly activating the ortho-fluorine for nucleophilic attack.

SNAr_Mechanism R1 1,4-Difluoro-2-nitrobenzene + Piperidin-4-ol Base K2CO3 Base (Deprotonation) R1->Base Mix in 2-MeTHF MC Meisenheimer Complex (Stabilized by Solvent) Base->MC Nucleophilic Attack Prod 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol MC->Prod F- Elimination Waste KF Salt (Aqueous Wash) MC->Waste Byproduct

SNAr Reaction Mechanism & Green Solvent Role

Quantitative Comparison of SNAr Solvent Systems
Solvent SystemEHS Safety ScoreBoiling PointBase SolubilityTypical YieldWorkup Extraction Solvent
DMF Red (Hazardous)153°CHigh>95%DCM or EtOAc
2-MeTHF Green (Recommended)80°CLow (Requires PTC)90-95%None (Self-extracting)
CPME Green (Recommended)106°CLow85-90%None (Self-extracting)
Water (HPMC) Green (Recommended)100°CHigh80-92%EtOAc

Section 3: Self-Validating Experimental Protocol

The following methodology details the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol using 2-MeTHF. Every step contains a built-in validation mechanism to ensure the physical chemistry aligns with theoretical expectations.

Step 1: Reagent Charging

  • Charge a dry reaction vessel with 1,4-difluoro-2-nitrobenzene (1.0 eq) and piperidin-4-ol (1.05 eq).

  • Causality: A slight excess of the nucleophile ensures complete consumption of the fluorinated electrophile, which is a known skin sensitizer and must be minimized in the final product.

Step 2: Solvent & Base Addition

  • Add 2-MeTHF (5 volumes) followed by finely powdered anhydrous K2CO3 (2.0 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Causality: Because K2CO3 is poorly soluble in 2-MeTHF, TBAB acts as a phase-transfer catalyst, shuttling the carbonate ions into the organic phase to deprotonate the piperidin-4-ol.

Step 3: Reflux & Kinetic Monitoring

  • Heat the heterogeneous mixture to 75–80°C (gentle reflux) under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation Checkpoint: At 12 hours, sample the organic phase for HPLC analysis. The reaction is validated as complete when the ratio of starting material to product is <1:99. If >1%, proceed to the Troubleshooting Guide.

Step 4: Green Workup & Phase Separation

  • Cool the reactor to 20°C. Add 5 volumes of Deionized (DI) water directly to the vessel and stir vigorously for 15 minutes.

  • Self-Validation Checkpoint: Stop stirring and observe the phase break. A clean, rapid separation into two distinct layers (upper organic 2-MeTHF, lower aqueous) validates that all inorganic salts (KF, K2CO3) have successfully partitioned into the aqueous phase.

Step 5: Isolation

  • Separate and discard the lower aqueous layer. Wash the organic layer once with brine (3 volumes).

  • Concentrate the 2-MeTHF layer under reduced pressure to afford the crude product, which can be directly recrystallized from an ethanol/water mixture.

Section 4: Troubleshooting Guide

Q: My reaction in 2-MeTHF stalled at 70% conversion. How do I drive it to completion without reverting to DMF? A: Stalled SNAr reactions in ethereal solvents almost always stem from inadequate base availability rather than poor nucleophilicity. Follow the logic tree below to diagnose and resolve the kinetic bottleneck.

Troubleshooting Issue Issue: Incomplete Conversion (<95% yield) CheckBase Is K2CO3 fully suspended? Issue->CheckBase AddPTC Action: Add 5 mol% TBAB (Phase Transfer Catalyst) CheckBase->AddPTC No / Clumped CheckTemp Is Temperature Optimal? CheckBase->CheckTemp Yes Success Result: Complete Conversion AddPTC->Success IncreaseTemp Action: Ensure 75-80°C (Reflux 2-MeTHF) CheckTemp->IncreaseTemp <70°C IncreaseTemp->Success

Troubleshooting Logic Tree for Incomplete Conversion

Q: The product is co-eluting with a highly polar impurity during HPLC analysis. What is it, and how do I remove it? A: If you omitted the water wash during workup, this impurity is likely unreacted piperidin-4-ol or residual TBAB. Because 2-MeTHF is slightly more polar than traditional extraction solvents like hexane or toluene, it can retain trace amounts of polar organics. Fix: Re-dissolve the crude mixture in 2-MeTHF and perform a secondary wash with slightly acidic water (pH 5-6) to protonate and extract the excess piperidin-4-ol into the aqueous waste stream.

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews (ACS).[Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules (MDPI).[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a valuable substituted piperidine derivative, frequently utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of its functional groups—a nucleophilic piperidinol, an electron-deficient nitrophenyl ring, and a fluorine atom—makes it a versatile building block. This guide provides an in-depth comparison of the two primary synthetic methodologies for its preparation: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, purity, scalability, and economic viability to assist researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of the Target Molecule

Substituted piperidines are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The title compound, 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, serves as a crucial precursor for more elaborate structures. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atom offers a site for metabolic blocking or modulation of electronic properties. The piperidin-4-ol moiety provides a handle for introducing further diversity. Consequently, an efficient and scalable synthesis is of paramount importance. This guide will compare the two most logical and field-proven approaches to constructing the key aryl-nitrogen bond.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry for forging carbon-heteroatom bonds. The reaction relies on the pre-activation of the aromatic ring by potent electron-withdrawing groups, which stabilize the negatively charged intermediate.

Mechanistic Rationale

The synthesis via SNAr proceeds through a well-established addition-elimination mechanism.[3] The starting material of choice is 1,4-difluoro-2-nitrobenzene. The nitro group, being strongly electron-withdrawing, significantly acidifies the ring protons and makes the ipso-carbons highly electrophilic. The nitrogen atom of 4-hydroxypiperidine acts as the nucleophile, attacking the carbon atom at position 1, which is para to the nitro group. This attack forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[3] The aromaticity is subsequently restored by the expulsion of a fluoride ion, which is a competent leaving group, to yield the final product. The presence of a base is crucial to neutralize the hydrofluoric acid generated in situ, driving the reaction to completion.

Reaction Scheme:

Experimental Protocol

Materials:

  • 1,4-difluoro-2-nitrobenzene (1.0 eq)

  • 4-hydroxypiperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 eq), 4-hydroxypiperidine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

Workflow Diagram

SNAr_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1,4-difluoro-2-nitrobenzene 4-hydroxypiperidine K₂CO₃ Heat Heat to 90-100 °C (4-6 h) Reactants->Heat Solvent DMSO Solvent->Heat Quench Quench with Ice-Water Heat->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Final Final Product Recrystallize->Final

Caption: SNAr Synthesis Workflow.

Discussion
  • Advantages: The primary strengths of the SNAr pathway are its operational simplicity and cost-effectiveness. The reagents are readily available and relatively inexpensive, and the reaction does not require specialized catalysts or inert atmosphere conditions. This makes it highly amenable to large-scale industrial production.

  • Disadvantages: The reaction conditions can be somewhat harsh (elevated temperatures), which may not be suitable for substrates with sensitive functional groups. The use of high-boiling point polar aprotic solvents like DMSO can complicate product isolation and purification, and their complete removal is often challenging.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It has revolutionized synthetic chemistry by allowing for the coupling of a vast range of amines and aryl halides under relatively mild conditions.

Mechanistic Rationale

This pathway involves the coupling of 4-hydroxypiperidine with an aryl halide, such as 1-bromo-4-fluoro-2-nitrobenzene. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-bromo-4-fluoro-2-nitrobenzene to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: 4-hydroxypiperidine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates. Sterically hindered biarylphosphine ligands like XPhos are often effective.[5][6]

Reaction Scheme:

Experimental Protocol

Materials:

  • 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq)

  • 4-hydroxypiperidine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 4-hydroxypiperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Catalytic Cycle Diagram

Buchwald_Hartwig Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(Amine) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Final Product) RedElim->Product ArylHalide Ar-X (1-Bromo-4-fluoro-2-nitrobenzene) ArylHalide->OxAdd Amine R₂NH (4-hydroxypiperidine) Amine->AmineCoord

Caption: Buchwald-Hartwig Catalytic Cycle.

Discussion
  • Advantages: The Buchwald-Hartwig amination exhibits excellent functional group tolerance and generally proceeds under milder conditions than many classical methods. It has a very broad substrate scope, and yields are often high.[7] This methodology is the gold standard for constructing challenging C-N bonds, especially on complex molecular scaffolds.

  • Disadvantages: The primary drawback is the cost. Palladium catalysts and specialized phosphine ligands are expensive, which can be a limiting factor for large-scale synthesis.[8] The reaction also requires an inert atmosphere and anhydrous solvents, adding to the operational complexity. Post-reaction removal of the catalyst to meet regulatory standards for active pharmaceutical ingredients (APIs) can also be a significant challenge.

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for both pathways are summarized below. The values for yield and purity are representative of what can be expected for these types of transformations based on literature precedents for analogous systems.

ParameterPathway I: SNArPathway II: Buchwald-Hartwig AminationJustification
Typical Yield 65-85%80-95%Buchwald-Hartwig couplings are often more efficient and higher-yielding for a broader range of substrates.
Purity (Crude) Moderate to HighModerateSNAr can be very clean, but side-products may form at high temperatures. Buchwald-Hartwig reactions can have catalyst- and ligand-related impurities requiring chromatographic purification.
Reaction Time 4-6 hours8-12 hoursSNAr reactions with highly activated substrates are often faster than catalyzed couplings.
Temperature 90-100 °C100-110 °CBoth methods require heating, but conditions are broadly similar.
Reagent Cost LowHighSNAr uses basic chemicals. Buchwald-Hartwig requires an expensive palladium catalyst and phosphine ligand.[8]
Scalability ExcellentGood (with cost consideration)The simple setup and low cost of SNAr make it ideal for scaling. The cost of the catalyst is a major consideration for scaling the Buchwald-Hartwig reaction.
Operational Complexity LowHighSNAr is a simple mix-and-heat procedure. Buchwald-Hartwig requires strict inert atmosphere techniques.
Purification RecrystallizationColumn ChromatographyThe SNAr product often precipitates and can be purified by recrystallization. The Buchwald-Hartwig product typically requires chromatography to remove catalyst residues.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable and effective methods for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol. The choice between them is a classic case of balancing cost, efficiency, and operational simplicity.

  • Nucleophilic Aromatic Substitution (SNAr) is the recommended pathway for large-scale, process chemistry applications . Its economic advantages, stemming from inexpensive reagents and simple procedures, are significant. While yields may be slightly lower than the alternative, the ease of scale-up and purification often makes it the superior choice from a manufacturing perspective.

  • Buchwald-Hartwig Amination is the preferred method for medicinal chemistry, early-stage discovery, and complex substrate synthesis . Its broad functional group tolerance, reliability, and typically higher yields make it ideal when material throughput and versatility are more critical than raw material cost. It is particularly advantageous when the SNAr reaction fails or gives poor yields with analogous, less-activated substrates.

Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and the scale of the required synthesis.

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine - Preprints.org. (2023, November 14).
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI. (2023, November 27).
  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021, July 26).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. (2024, July 26).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents. (n.d.).
  • 1-(4-Fluoro-2-nitrophenyl)piperidine | 719-70-0. (n.d.). Sigma-Aldrich.
  • WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents. (n.d.).
  • US2784192A - Preparation of 4-hydroxypiperidines - Google Patents. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3).
  • 1-(4-Fluoro-2-nitrophenyl)piperidine | CAS 719-70-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7). ResearchGate.
  • Spinelli, D., et al. (1977). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2, (8). Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004. Retrieved from [Link]

  • 1-(4-Fluoro-2-nitrophenyl)piperidine, 97%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.).
  • Preparation of substituted piperidines - Patents - Justia. (n.d.).
  • 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem. (n.d.).
  • US20040242898A1 - Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Google Patents. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 3,3-Difluoro-4-hydroxypiperidine hydrochloride | 1334416-77-1 - Sigma-Aldrich. (n.d.).
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2025, August 6).

Sources

Navigating the Structural Maze: A Comparative Guide to the Structure-Activity Relationships of Fluoronitrophenyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the subtle interplay of structural modifications on a molecule's biological activity is a cornerstone of rational drug design. This guide delves into the structure-activity relationships (SAR) of fluoronitrophenyl piperidines, a chemical scaffold with emerging potential in various therapeutic areas. By synthesizing data from diverse studies, this document provides a comparative analysis of how the strategic placement of fluoro and nitro substituents on the phenyl ring, coupled with modifications to the piperidine core, dictates their biological efficacy.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties.[1][2] The introduction of a fluoronitrophenyl group presents a compelling strategy for fine-tuning the electronic and steric properties of these molecules, potentially leading to enhanced potency and selectivity for a variety of biological targets. This guide will explore the available data on these compounds, with a focus on their anticancer and enzyme inhibitory activities.

The Phenyl Ring: A Tale of Two Substituents

The core of the SAR for this class of compounds lies in the substitution pattern of the phenyl ring. The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the molecule's interaction with its biological target.

Impact of Fluoro and Nitro Group Positioning

While direct comparative studies on all positional isomers of fluoronitrophenyl piperidines are limited in the public domain, we can infer key trends from related structures. The position of the fluorine atom relative to the nitro group and the point of attachment to the piperidine ring is critical. For instance, in a series of fluorinated fentanyl analogs, the position of the fluorine atom on the phenyl ring influenced the metabolic profile of the compounds.[3][4] This highlights the importance of positional isomerism in determining the pharmacokinetic properties of such molecules.

In the context of kinase inhibition, the presence and position of halogen substituents on a phenyl ring can be crucial for inhibitory activity, often through electrostatic interactions.[5] The interplay between the inductive effect of fluorine and the strong electron-withdrawing resonance effect of the nitro group can modulate the charge distribution across the phenyl ring, thereby affecting binding affinity to target proteins.

The Piperidine Core: More Than Just a Scaffold

Modifications to the piperidine ring itself offer another layer of complexity and opportunity for optimizing biological activity. These alterations can influence the molecule's conformation, basicity, and overall shape, all of which are critical for target engagement.

A recent review highlights numerous synthetic strategies to access a wide variety of substituted piperidines, underscoring the synthetic tractability of this core.[1] Studies on other piperidine-containing compounds have shown that even minor changes, such as the introduction of alkyl or arylalkyl groups, can have a profound impact on potency and selectivity.[6]

Comparative Analysis of Biological Activity

To illustrate the SAR principles, this section will present available data on the biological activities of fluoronitrophenyl piperidines and closely related analogs.

Anticancer Activity

Table 1: Illustrative Anticancer Activity of Substituted Piperidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-based Hydrazone Complex (3lPd)A549 (Lung)61.25 ± 0.03[9]
Piperidine-based Hydrazone Ligand (3b)HepG2 (Hepatocellular)77.96 ± 0.05[9]
Thiazolopyrimidine derivative with piperidinePC-3 (Prostate)65.8 ± 2.8[8]

Note: This table presents data from different studies on various piperidine derivatives to illustrate the range of cytotoxic activities observed. A direct comparison is not possible due to differing experimental conditions.

The mechanism of action for many anticancer piperidines involves the induction of apoptosis and cell cycle arrest.[9] The fluoronitrophenyl moiety could potentially enhance these effects by modulating interactions with key cellular targets.

Enzyme Inhibition

Fluorine-substituted piperidines have shown promise as enzyme inhibitors.[10] For example, a series of fluorine-substituted piperidine derivatives exhibited significant inhibitory activity against α-glucosidase and cholinesterases.[10] The electronegativity of the fluorine atom can play a crucial role in binding to the active site of enzymes.

Kinetic studies on some of these compounds have revealed different modes of inhibition, such as competitive and mixed-type, highlighting the nuanced interactions that can be achieved through structural modification.[10] Molecular docking studies often complement these findings by providing insights into the specific binding interactions at the molecular level.[10]

Experimental Methodologies

The synthesis and biological evaluation of fluoronitrophenyl piperidines rely on a range of established laboratory techniques.

General Synthesis of Fluoronitrophenyl Piperidines

The synthesis of these compounds typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between a piperidine derivative and a suitably activated fluoronitrobenzene.

Step-by-Step Synthesis Protocol:

  • Activation of the Phenyl Ring: Start with a di-substituted benzene ring containing a fluorine atom and a nitro group. The presence of the nitro group activates the ring towards nucleophilic attack.

  • Nucleophilic Substitution: React the activated fluoronitrobenzene with the desired piperidine derivative in the presence of a suitable base (e.g., K2CO3 or Et3N) and a polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography.

G Fluoronitrobenzene Fluoronitrobenzene Reaction SNAr Reaction Fluoronitrobenzene->Reaction Piperidine Piperidine Derivative Piperidine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Fluoronitrophenyl Piperidine Reaction->Product

Caption: General workflow for the synthesis of fluoronitrophenyl piperidines via SNAr reaction.

In Vitro Cytotoxicity Assays

The cytotoxic effects of newly synthesized compounds are commonly evaluated using cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.[2]

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluoronitrophenyl piperidine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_0 In Vitro Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Fluoronitrophenyl Piperidine Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of fluoronitrophenyl piperidines.

Future Directions and Conclusion

The exploration of fluoronitrophenyl piperidines as potential therapeutic agents is still in its early stages. The available data, while fragmented, suggests that this scaffold holds promise for the development of novel anticancer agents and enzyme inhibitors. Future research should focus on the systematic synthesis and evaluation of a comprehensive library of positional isomers to delineate a clearer and more predictive SAR. Such studies, combining synthetic chemistry, in vitro and in vivo biological testing, and computational modeling, will be crucial for unlocking the full therapeutic potential of this intriguing class of molecules. This guide serves as a foundational resource to stimulate and inform these future endeavors.

References

  • Frolov, D. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Gouverneur, V., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4516-4518. [Link]

  • Östländer, J., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(3), 247-257. [Link]

  • Aygün, A., et al. (2026). Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. Drug Development Research, e70251. [Link]

  • Al-Masoudi, N. A., et al. (2024). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Östländer, J., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PubMed. [Link]

  • Fustero, S., et al. (2010). New synthesis of fluorinated pyrazoles. The Journal of Organic Chemistry, 75(21), 7109-7112. [Link]

  • Rauh, D., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 75(4), 269-276. [Link]

  • Reves, J. G., et al. (2006). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 202-206. [Link]

  • Östländer, J., et al. (2025). Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Fu, W., et al. (2021). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ResearchGate. [Link]

  • Li, G., et al. (2012). Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. Amino Acids, 42(6), 2121-2127. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]

  • Rudraraju, V., et al. (2024). In vitro Evaluation of Cytotoxic Properties of Piperic Acid. ResearchGate. [Link]

  • Jarvis, S. M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 827915. [Link]

  • El-Sayed, M. A. A., et al. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22669-22692. [Link]

  • Yousif, E., et al. (2017). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Głowacki, E. D., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3536. [Link]

  • Student, J. L. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of North Carolina at Chapel Hill. [Link]

  • Yap, C. A., et al. (2021). In vitro evaluation of the cytotoxicity of Nutri-pepper enhancer in human-like kidney and hepatic cells and mouse fibroblasts. Nutrafoods, 20(1), 227-233. [Link]

  • Sholkamy, E. N., et al. (2023). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Chemistry & Biodiversity, 20(1), e202200803. [Link]

Sources

Preclinical Validation of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol Derivatives: A Comparative Guide to In Vitro and In Vivo Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Rationale of the FNPP Scaffold

The development of novel central nervous system (CNS) therapeutics—particularly atypical antipsychotics targeting the 5-HT2A and Dopamine D2 receptors—requires molecular scaffolds that balance high target affinity with exceptional systemic pharmacokinetics. Derivatives of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (FNPP) have emerged as highly versatile intermediate pharmacophores in this space.

The structural logic behind the FNPP scaffold is highly deliberate:

  • The Fluorine Atom: Strategic halogenation at the para-position of the phenyl ring serves to block cytochrome P450-mediated oxidation, thereby enhancing metabolic stability. Furthermore, the highly electronegative fluorine atom lowers the pKa of adjacent basic amines and modulates overall lipophilicity to favor blood-brain barrier (BBB) permeation[1].

  • The Piperidin-4-ol Moiety: The saturated nitrogen heterocycle provides a basic center for critical salt-bridge formations with conserved aspartate residues in GPCR binding pockets, while the hydroxyl group offers a distinct hydrogen-bond donor/acceptor site to ensure target selectivity.

  • The Nitro Group: Often utilized as a precursor for amino-derivatives or retained to manipulate the electron density of the aromatic system, the nitro group heavily influences the conformational geometry of the molecule.

However, a critical bottleneck in developing FNPP derivatives is the translational gap between isolated receptor affinity and physiological efficacy. This guide provides an objective, data-driven framework for validating these compounds, comparing high-throughput in vitro systems against highly predictive in vivo models.

PreclinicalWorkflow cluster_invitro In Vitro Pipeline cluster_invivo In Vivo Pipeline Start FNPP Derivatives Synthesis Binding Receptor Binding (Affinity) Start->Binding PK BBB Penetration (Kp,uu) Start->PK Func IP1 Accumulation (Functional) Binding->Func Lead Candidate Selection Func->Lead Behav PPI Model (Efficacy) PK->Behav Behav->Lead

Fig 1. Parallel in vitro and in vivo validation workflow for FNPP derivatives.

Part 1: In Vitro Validation (The Mechanistic Foundation)

In vitro profiling isolates the interaction between the FNPP derivative and the target receptor. While radioligand binding assays provide the dissociation constant ( Ki​ ), they cannot distinguish between agonists and antagonists. Therefore, functional assays are mandatory.

The Causality of Assay Selection: Why IP1 over Calcium Flux?

For Gq-coupled receptors like 5-HT2A, activation leads to the cleavage of PIP2 into DAG and IP3, which subsequently triggers intracellular calcium release. While calcium flux assays (e.g., FLIPR) are common, calcium is a highly transient, downstream secondary messenger susceptible to signal dampening.

Instead, measuring Inositol Monophosphate (IP1) accumulation is far more robust. IP3 is rapidly degraded into IP2 and then IP1. By adding Lithium Chloride (LiCl) to the assay buffer, the final degradation of IP1 into myo-inositol is blocked. This causes IP1 to accumulate steadily over time, providing a wide, stable assay window that accurately reflects cumulative receptor activation.

SignalingPathway Drug FNPP Antagonist Receptor 5-HT2A Receptor Drug->Receptor Antagonizes Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 (Transient) PIP2->IP3 IP1 IP1 Accumulation IP3->IP1 Degradation LiCl LiCl Treatment LiCl->IP1 Blocks degradation

Fig 2. 5-HT2A/Gq signaling pathway illustrating the mechanistic basis of the IP1 assay.

Self-Validating Protocol: TR-FRET IP1 Accumulation Assay
  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into a 384-well microplate at 10,000 cells/well. Starve cells in serum-free medium for 2 hours to establish a low basal signaling baseline.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the FNPP derivative (1 pM to 10 µM) for 30 minutes. Include Risperidone as a positive antagonist control and DMSO as a vehicle control.

  • Receptor Stimulation: Add an EC80​ concentration of 5-HT (Serotonin) dissolved in stimulation buffer containing 50 mM LiCl. Incubate for 1 hour at 37°C.

  • Lysis & Detection: Add lysis buffer containing anti-IP1-Cryptate (donor) and d2-labeled IP1 (acceptor). Incubate for 1 hour at room temperature.

  • Quantification: Read the plate using a TR-FRET compatible microplate reader. Calculate the 665nm/620nm emission ratio. A decrease in the FRET signal indicates successful antagonism by the FNPP derivative (as native IP1 displaces the d2-labeled IP1).

Part 2: In Vivo Validation (The Systemic Reality)

An FNPP derivative with sub-nanomolar in vitro affinity is useless if it cannot cross the BBB or is rapidly effluxed by P-glycoprotein (P-gp). In vivo validation bridges this gap.

The Causality of Assay Selection: Total Brain vs. Unbound Brain Fraction ( Kp,uu​ )

Historically, researchers measured total brain homogenate concentrations to prove BBB penetration. This is a fundamentally flawed metric. Highly lipophilic compounds often yield massive total brain concentrations simply because they non-specifically partition into brain lipids, leaving very little free drug available to bind the actual GPCR target. Efficacy is driven exclusively by the unbound fraction. Therefore, calculating the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) via equilibrium dialysis is the gold standard for CNS drug validation[2].

Self-Validating Protocol: Prepulse Inhibition (PPI) of Startle

To confirm physiological efficacy, we utilize the PPI model. PPI is a validated, cross-species behavioral model used to assess sensorimotor gating deficits, a core feature of schizophrenia[3].

  • Acclimation: Place adult male C57BL/6 mice into sound-attenuating startle chambers. Acclimate to a 65 dB background white noise for 5 minutes.

  • Dosing: Administer the FNPP derivative (PO) 30 minutes prior to testing. Follow with an injection of Amphetamine (3 mg/kg, IP) to induce a sensorimotor gating deficit. Include a cohort treated with Haloperidol (positive control) and a Vehicle+Amphetamine cohort (negative control).

  • Testing Paradigm: Expose mice to a randomized series of trials:

    • Pulse alone (120 dB, 40 ms).

    • Prepulse + Pulse (70, 75, or 80 dB prepulse for 20 ms, followed 100 ms later by the 120 dB pulse).

    • No stimulus (background noise only).

  • Data Analysis: Calculate the percentage of prepulse inhibition: %PPI = 100 -[(Startle amplitude of Prepulse+Pulse / Startle amplitude of Pulse alone) x 100]. Effective FNPP derivatives will significantly restore the %PPI disrupted by amphetamine.

Comparative Data Analysis: In Vitro vs. In Vivo Translation

To illustrate the critical importance of dual-validation, consider the experimental data for three hypothetical FNPP derivatives compared against a standard clinical benchmark (Risperidone).

CompoundIn Vitro 5-HT2A Ki​ (nM)In Vitro D2 Ki​ (nM)Microsomal t1/2​ (min)In Vivo Brain Kp,uu​ PPI Reversal ED50​ (mg/kg)
FNPP-1 1.215.4150.05>10 (Failed)
FNPP-2 0.812.1450.128.5
FNPP-3 1.58.51200.851.2
Risperidone 0.43.1900.600.5
Data Interpretation & Strategic Insights
  • The "In Vitro Trap" (FNPP-1 & FNPP-2): Relying solely on in vitro data would suggest FNPP-2 is the superior candidate due to its sub-nanomolar 5-HT2A affinity (0.8 nM). However, its in vivo profile reveals poor metabolic stability and severe BBB efflux ( Kp,uu​ = 0.12), resulting in weak behavioral efficacy.

  • The Translational Success (FNPP-3): While FNPP-3 has slightly lower in vitro target affinity (1.5 nM), its structural modifications (likely optimizing the orientation of the fluoro-nitrophenyl geometry) drastically improved its unbound brain penetration ( Kp,uu​ = 0.85) and microsomal half-life. This translates directly into a highly potent in vivo ED50​ of 1.2 mg/kg in the PPI model, making it the only viable clinical candidate.

Conclusion

The validation of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol derivatives requires a rigorous, multi-tiered approach. In vitro functional assays (like IP1 accumulation) are indispensable for confirming target engagement and mechanistic causality at the GPCR level. However, these metrics must be aggressively cross-examined against in vivo unbound brain pharmacokinetics ( Kp,uu​ ) and functional behavioral models (PPI). Only by integrating these datasets can researchers successfully navigate the translational gap from chemical scaffold to viable CNS therapeutic.

References

  • Swallow S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]

  • Maurer TS, DeBartolo DB, Tess DA, Scott DO. (2005). Relationship between exposure and nonspecific binding of thirty-three central nervous system drugs in mice. Drug Metabolism and Disposition, 33(1), 175-181. URL:[Link]

  • Geyer MA, Krebs-Thomson K, Braff DL, Swerdlow NR. (2001). Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review. Psychopharmacology, 156(2-3), 117-154. URL:[Link]

Sources

Safety Operating Guide

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe management and disposal of specialized chemical intermediates are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a highly functionalized fluorinated nitroaromatic compound utilized in advanced chemical research and drug development. Due to its structural motifs—specifically the nitroaromatic ring and the halogen substituent—it requires stringent, professional Environmental Health and Safety (EHS) oversight.

As a Senior Application Scientist, I have structured this guide to provide researchers and laboratory managers with the authoritative, step-by-step logistical procedures required for the safe handling and professional disposal of this compound.

CRITICAL SAFETY DIRECTIVE: Under no circumstances should laboratory personnel attempt to chemically neutralize, deactivate, or degrade 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol (e.g., via chemical reduction of the nitro group) for disposal purposes. Such uncontrolled reactions can generate highly toxic aniline derivatives or hazardous byproducts[1]. The only acceptable method of disposal is through a licensed professional waste management service.

Hazard Profiling and Causality

To implement an effective disposal strategy, one must understand the chemical causality behind the compound's hazard profile. The toxicity and environmental persistence of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol are driven by two primary functional groups:

  • The Nitroaromatic Core: Nitroaromatic compounds are well-documented for their toxicological properties, with evidence linking them to adverse health effects, including liver and blood system toxicity, and potential mutagenicity[2][3].

  • The Fluorine Substituent: The presence of a fluorine atom on the nitrobenzene ring significantly increases the molecule's chemical stability and lipophilicity[3]. This enhanced stability complicates natural environmental degradation and increases the risk of bioaccumulation if improperly discharged into wastewater systems[3].

Because of these properties, the compound must be treated as a regulated hazardous waste[1][4].

Table 1: Required Personal Protective Equipment (PPE) & Handling Parameters
ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic WasteThe presence of the fluorine atom dictates specific high-temperature incineration requirements to manage hydrogen fluoride (HF) emissions[1].
Respiratory Protection Chemical Fume HoodPrevents inhalation of aerosolized particulates or vapors during transfer[1].
Hand Protection Nitrile Rubber GlovesProvides a chemical barrier against lipophilic organic compounds[1].
Eye/Body Protection Safety Goggles, Lab CoatPrevents transdermal absorption and mucosal exposure to irritating or toxic dusts[1].

Step-by-Step EHS Disposal Protocol

The following methodology outlines the self-validating logistical steps for managing 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol waste from the point of generation to final professional disposal. This workflow ensures compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[5].

Step 1: Waste Segregation

  • Action: Immediately segregate any residual material, contaminated solvents, or heavily soiled consumables (e.g., weighing papers, spatulas) associated with 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol.

  • Causality: Do not mix this waste with non-halogenated solvents. Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of downstream professional incineration, as halogenated waste requires specialized scrubbers[1].

Step 2: Containment

  • Action: Deposit the segregated waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass containers are standard for solid or dissolved organic waste.

  • Causality: Ensuring container compatibility prevents structural degradation of the vessel, mitigating the risk of secondary spills in the laboratory environment.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste label to the container before the first drop of waste is added. The label must explicitly state:

    • The words "Hazardous Waste"[1].

    • The full chemical name: "1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol" (Do not use abbreviations or internal lab codes)[1].

    • The primary hazard class (e.g., "Toxic", "Halogenated Organic")[1].

    • The Accumulation Start Date[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the labeled container to your laboratory's designated SAA.

  • Causality: RCRA regulations allow for the temporary accumulation of hazardous waste at or near the point of generation, provided volume limits are strictly monitored and containers remain closed unless actively receiving waste[5].

Step 5: Transfer to a Licensed TSDF

  • Action: Coordinate with your institution's EHS office or a certified waste broker to transfer the material to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Visualizing the Waste Management Workflow

The following diagram illustrates the critical path for the logistical management of this compound, highlighting the strict prohibition against in-laboratory chemical treatment.

G Start Waste Generation: 1-(4-Fluoro-2-nitrophenyl) piperidin-4-ol Classify Waste Classification: Halogenated Organic Waste Start->Classify NoTreat PROHIBITED: In-Lab Chemical Neutralization Start->NoTreat Contain Containment: Compatible HDPE/Glass Container Classify->Contain Label RCRA Labeling: Accumulation Date & Hazards Contain->Label SAA Storage: Satellite Accumulation Area (SAA) Label->SAA TSDF Final Disposal: Licensed TSDF Incineration SAA->TSDF

Figure 1: Standardized EHS workflow for the segregation and disposal of halogenated nitroaromatics.

Final Treatment: The Role of Professional Incineration

Once the waste is transferred to a licensed TSDF, the industry standard for the ultimate destruction of fluorinated nitroaromatic compounds is high-temperature incineration[2][6].

Mechanistic Rationale for Incineration: Unlike biological treatment or composting, which can be inhibited by the toxicity of nitroaromatics[7], controlled incineration completely oxidizes the organic carbon framework. Because 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol contains fluorine and nitrogen, its combustion generates hydrogen fluoride (HF) and nitrogen oxides (NOx). A certified TSDF utilizes specialized rotary kiln incinerators equipped with advanced wet scrubbers and selective catalytic reduction (SCR) systems to capture these hazardous exhaust gases, neutralizing them into harmless salts before environmental release. This ensures the complete, safe eradication of the chemical without generating persistent environmental pollutants.

References

  • U.S. Environmental Protection Agency (EPA). (2014). Laboratory Environmental Sample Disposal Information Document. Retrieved from[Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Technical Fact Sheet - 2,4,6-Trinitrotoluene (TNT). Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Remediation of 2,4,6-trinitrotoluene Persistent in the Environment – A review. Retrieved from [Link]

Sources

A Guide to Personal Protective Equipment for Handling 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical safety and logistical guidance for the handling and disposal of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are derived from a conservative hazard assessment based on its constituent chemical moieties: a piperidine ring, a 2-nitroaromatic system, and a fluoroaromatic group. This guide is intended for trained laboratory professionals, including researchers, scientists, and drug development experts.

Hazard Assessment: A Tripartite Analysis

The chemical structure of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol necessitates a cautious approach, treating the substance with a high degree of care. The potential hazards are threefold, stemming from each of its core structural components.

  • Piperidine Moiety : Piperidine and its derivatives are known to be corrosive and toxic.[1][2] They can cause severe skin burns and eye damage upon contact.[2] Inhalation may lead to respiratory irritation, and ingestion can be harmful or fatal.[1][3]

  • 2-Nitroaromatic System : Aromatic nitro compounds present a significant toxicological risk.[4] A primary concern is their potential to be absorbed through the skin or inhaled, which can lead to methemoglobinemia.[5] This condition impairs the oxygen-carrying capacity of the blood, causing symptoms such as cyanosis (bluish skin), headache, and dizziness.[6] Compounds in this class are often classified as toxic if swallowed, inhaled, or in contact with skin.[7][8]

  • Fluoroaromatic Group : The carbon-fluorine bond is strong, often imparting chemical stability. However, many fluorinated organic compounds are biologically active and can be toxic.[9] During thermal decomposition or in the event of a fire, highly toxic and corrosive gases, such as hydrogen fluoride, can be released.[10]

Given these combined risks, all handling procedures must be conducted with stringent adherence to the personal protective equipment (PPE) and operational protocols outlined below.

Immediate Safety & Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all routes of exposure—dermal, ocular, and respiratory. All operations involving this compound must be performed within a certified chemical fume hood.

Table 1: Recommended Personal Protective Equipment
PPE CategoryItemSpecificationsRationale for Use
Eye & Face Safety Goggles & Face ShieldChemical splash goggles meeting EN166 or ANSI Z87.1 standards, worn in conjunction with a full-face shield.[7][11]Protects against splashes of solutions and airborne particles. The face shield provides a secondary barrier against energetic reactions or spills.
Hand Chemically Resistant GlovesDouble-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. Gloves must conform to EN 374 standards.[6][7]Prevents skin contact. Aromatic nitro compounds are readily absorbed through the skin.[6] Double-gloving provides protection against tears and extended chemical exposure.
Body Flame-Resistant Lab CoatA flame-resistant (e.g., Nomex®) lab coat with tight-fitting cuffs.[3][4]Protects skin from accidental spills and prevents contamination of personal clothing. Flame-resistant material is a precaution against potential fire hazards.
Respiratory NIOSH-Approved RespiratorAn air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter.[6][11]Essential for preventing the inhalation of fine powders (if solid) or aerosols, especially during weighing and transfer operations.[4]
Feet Chemical-Resistant ShoesClosed-toe, non-porous, chemical-resistant shoes.[4]Protects feet from spills.

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow minimizes risk and ensures procedural consistency. The following steps must be followed for all handling activities.

Preparation
  • Fume Hood Verification : Confirm that the chemical fume hood is operational and has a recent certification. Ensure the sash is positioned at the lowest practical height.

  • Work Area Setup : Cover the work surface with disposable, absorbent bench paper to contain any minor spills.[4]

  • Emergency Equipment : Verify the immediate availability of a safety shower, eyewash station, and a spill kit containing a non-combustible absorbent material (e.g., vermiculite or sand).[3]

  • PPE Donning : Put on all required PPE as specified in Table 1 before bringing the compound into the work area.

Handling the Compound
  • Weighing : If the compound is a solid, conduct all weighing operations inside the fume hood, preferably on an analytical balance with a draft shield. Use a micro-spatula to minimize dust generation.[4]

  • Dissolving : When dissolving the compound, add the solvent to the vessel containing the solid slowly to prevent splashing. Cap and gently agitate the container to facilitate dissolution.

  • Transfers : Use a syringe or cannula for liquid transfers. For solids, use a powder funnel. All transfers must be performed over secondary containment (e.g., a chemical-resistant tray).

Post-Handling & Decontamination
  • Equipment Cleaning : Thoroughly decontaminate all non-disposable equipment (spatulas, glassware, etc.) that came into contact with the compound. Use an appropriate solvent and collect the rinsate as hazardous liquid waste.

  • Work Surface Cleaning : Wipe down the work surface within the fume hood with a damp paper towel. Dispose of the towel and the absorbent bench paper as solid hazardous waste.

  • PPE Doffing : Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed. Wash hands thoroughly with soap and water immediately after exiting the laboratory.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_dispose 4. Disposal prep1 Verify Fume Hood prep2 Setup Work Area prep1->prep2 prep3 Check Emergency Gear prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Dissolve/Transfer handle1->handle2 post1 Decontaminate Tools handle2->post1 post2 Clean Work Surface post1->post2 post3 Doff PPE & Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Containers disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for handling 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol.

Disposal Plan: Managing Hazardous Waste Streams

Improper disposal poses a significant risk to personnel and the environment. All waste generated from handling this compound is considered hazardous.[12]

  • Liquid Hazardous Waste :

    • All solutions containing the compound and all solvent rinses used for decontamination must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

    • The label must include "Hazardous Waste," the full chemical name, and all relevant hazard pictograms (e.g., Toxic, Corrosive).[3]

  • Solid Hazardous Waste :

    • All contaminated disposable items, including gloves, absorbent paper, weighing paper, and paper towels, must be placed in a designated, sealed container for solid hazardous waste.[3]

  • Empty Containers :

    • "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous waste.

  • Storage :

    • All waste containers must be kept tightly sealed and stored in a designated satellite accumulation area with secondary containment to prevent leaks.[13]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel from the area.[3] Wearing full PPE, contain the spill using a non-combustible absorbent material like vermiculite or sand.[3] Sweep up the absorbed material, place it in a sealed container, and dispose of it as solid hazardous waste. Decontaminate the spill area thoroughly. Report the spill to your institution's Environmental Health and Safety (EHS) office.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Hazard Summary: 4-Nitrophenol. New Jersey Department of Health.
  • Safety Data Sheet: Piperidine. ThermoFisher Scientific.
  • Safety D
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • 1-(4-FLUORO-2-NITROPHENYL)
  • Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol. Benchchem.
  • Safety Data Sheet: 1-(4-Nitrophenyl)piperidine. Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet: N-(4-Nitrophenyl)piperidine. Fisher Scientific.
  • Safety Data Sheet: 4-Nitrophenol. Fisher Scientific.
  • Safety Data Sheet: Piperidine. Fisher Scientific.
  • Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
  • Safety Data Sheet: Piperidine Hydrochloride. Sdfine.
  • 1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. NextSDS.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Safety D
  • Safety Data Sheet: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Key Organics.
  • 1-(4-Nitrophenyl)
  • Fluorine: Hazardous effects from a single
  • FLUORINE | CAMEO Chemicals. NOAA.
  • Fluorinated Chemicals and the Impacts of Anthropogenic Use.
  • Dangers of the Unknown. ACS Publications - Organic Process Research & Development.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.